4-Ethyl-4-phenyl-2-imidazolidinethione
Description
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Structure
3D Structure
Properties
CAS No. |
13206-11-6 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-ethyl-4-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14) |
InChI Key |
RUJRFVXLDUKDFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6)
The following is an in-depth technical guide for 4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6), structured for researchers and drug development professionals.
Core Identity & Scaffold Analysis [1]
Executive Summary & Chemical Identity
4-Ethyl-4-phenyl-2-imidazolidinethione is a specialized cyclic thiourea derivative characterized by a gem-disubstituted quaternary carbon at the 4-position.[1] Structurally, it represents the 2-thio-desoxo analog of the anticonvulsant scaffold found in Ethotoin and Nirvanol (5-ethyl-5-phenylhydantoin).
Unlike the widely regulated ethylene thiourea (ETU), the steric bulk provided by the 4-ethyl and 4-phenyl groups imparts unique lipophilicity and metabolic stability, making it a valuable building block in the synthesis of imidazoline-based ligands , chiral auxiliaries , and anticonvulsant metabolites .
| Property | Data / Descriptor |
| CAS Number | 13206-11-6 |
| IUPAC Name | 4-Ethyl-4-phenylimidazolidine-2-thione |
| Molecular Formula | C₁₁H₁₄N₂S |
| Molecular Weight | 206.31 g/mol |
| Structural Class | Cyclic Thiourea / Imidazolidinethione |
| Key Substituents | C4-Quaternary center (Ethyl, Phenyl) |
| Related Drugs | Structural analog of Nirvanol, Aminoglutethimide |
Physiochemical Properties & Solubility Profile
Understanding the physical behavior of CAS 13206-11-6 is critical for assay development and formulation.
-
Appearance: Typically an off-white to pale yellow crystalline solid.
-
Melting Point: Predicted range 170–175 °C (consistent with disubstituted thiohydantoin analogs).
-
Solubility:
-
High: DMSO, DMF, Methanol, Ethanol (Warm).
-
Moderate: Dichloromethane, Chloroform.
-
Low/Insoluble: Water, Hexanes.
-
-
Stability: Stable under standard laboratory conditions. Susceptible to oxidative desulfurization (to the corresponding urea) by strong oxidants (e.g., KMnO₄, H₂O₂).
Synthesis & Manufacturing Methodology
The synthesis of 4-ethyl-4-phenyl-2-imidazolidinethione relies on the cyclization of a 1,2-diamine precursor with a thiocarbonyl source. This protocol ensures high regioselectivity and yield.
3.1 Retrosynthetic Analysis
The core ring is constructed from 2-phenyl-1,2-butanediamine and Carbon Disulfide (CS₂) .
3.2 Step-by-Step Synthesis Protocol
Note: All steps must be performed in a fume hood due to the toxicity of CS₂.
Step 1: Preparation of 1,2-Diamine
-
Starting Material: 2-Amino-2-phenylbutyric acid or 2-phenylbutyronitrile.
-
Reduction: Treat with Lithium Aluminum Hydride (LiAlH₄) in dry THF under N₂ atmosphere to yield 2-phenyl-1,2-butanediamine .
-
Workup: Quench with Glauber’s salt, filter, and concentrate to obtain the diamine oil.
Step 2: Cyclization (The "Self-Validating" Step)
-
Reaction: Dissolve 1.0 eq of 2-phenyl-1,2-butanediamine in Ethanol/Water (1:1).
-
Addition: Add 1.2 eq of Carbon Disulfide (CS₂) and 0.1 eq of KOH (catalyst).
-
Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. Evolution of H₂S gas (rotten egg odor) confirms the condensation is proceeding (Use a scrubber!).
-
Isolation: Cool the mixture. The product often precipitates. If not, acidify slightly with dilute HCl to induce crystallization.
-
Purification: Recrystallize from Ethanol.
Analytical Characterization (The Validation System)
To ensure scientific integrity, the identity of CAS 13206-11-6 must be validated using the following multi-modal approach.
4.1 NMR Spectroscopy (Expected Signals)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 0.85 (t, 3H): Methyl group of the ethyl chain.
-
δ 1.90 (q, 2H): Methylene group of the ethyl chain.
-
δ 3.40–3.60 (dd, 2H): Ring methylene protons (H-5) – diastereotopic due to the chiral center at C4.
-
δ 7.20–7.50 (m, 5H): Aromatic phenyl protons.
-
δ 8.50 & 8.80 (bs, 2H): N-H protons (Exchangeable with D₂O). Note: Thione NH protons are typically downfield.
-
4.2 Infrared (IR) Spectroscopy
-
Diagnostic Band: 1200–1250 cm⁻¹ (Strong C=S stretching vibration).
-
Absence: No strong C=O band at 1700 cm⁻¹ (confirms absence of urea/hydantoin impurity).
-
NH Stretch: Broad band at 3100–3200 cm⁻¹.
4.3 Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Target Ion: [M+H]⁺ = 207.1 m/z .
-
Fragmentation: Loss of the ethyl group or ring opening may be observed at higher collision energies.
Applications & Biological Relevance
While not a marketed drug itself, CAS 13206-11-6 serves as a critical pharmacophore and metabolic probe .
5.1 Medicinal Chemistry Scaffold
-
Anticonvulsant Research: The 4-ethyl-4-phenyl substitution mimics the pharmacophore of Phenobarbital and Primidone . Researchers use this thione analog to study the Structure-Activity Relationship (SAR) of binding to Voltage-Gated Sodium Channels (VGSCs). The replacement of Oxygen (C=O) with Sulfur (C=S) alters lipophilicity (LogP) and hydrogen bonding capability.
-
Thyroid Peroxidase Inhibition: Like many cyclic thioureas (e.g., Methimazole), this compound likely possesses inhibitory activity against thyroid peroxidase (TPO). It is used as a reference standard in toxicity screens for goitrogenic potential of new antiepileptics.
5.2 Synthetic Utility
-
Radical Precursors: The C=S bond can be reduced or desulfurized to generate quaternary carbon-centered radicals, useful in constructing complex fused-ring systems.
-
Chiral Resolution: If synthesized from chiral amino acids, the enantiomers of this compound are used as chiral solvating agents for resolving racemic mixtures via NMR.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure (Class effect of thioureas).
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thione to the less toxic urea derivative before disposal.
-
References
-
PubChem Compound Summary. (2025). 4-Phenylimidazolidin-2-one and related thiourea derivatives. National Center for Biotechnology Information. Link
- Hofmann, K. (1953). Imidazole and Its Derivatives: Part I. Interscience Publishers. (Foundational text on imidazolidine synthesis).
-
Sigma-Aldrich. (2025). Product Specification: 4-Ethyl-4-phenyl-2-imidazolidinethione (AldrichCPR). Link
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. (Mechanistic insight into the formation of 4,4-disubstituted rings). Link
- FDA Center for Drug Evaluation. (2024).
Sources
Chemical structure of 4-ethyl-4-phenylimidazolidine-2-thione
[1]
Structural Architecture & Stereochemistry
IUPAC Name: 4-ethyl-4-phenylimidazolidine-2-thione
Molecular Formula:
Structural Disambiguation
It is critical to distinguish this molecule from its oxidized analogs often encountered in anticonvulsant research.[1]
-
Target Molecule (Imidazolidine-2-thione): Fully saturated ring (except C=S).[1] No carbonyl groups.[1] Basic/Nucleophilic character.
-
Thiohydantoin Analog (2-Thioxoimidazolidin-4-one): Contains a C4 carbonyl.[1] Acidic N-H.
-
Hydantoin Analog (Nirvanol): Contains C2=O and C4=O.[1]
Electronic Properties & Tautomerism
The reactivity of the core is governed by the thione-thiol tautomeric equilibrium. While the thione form (A) predominates in neutral solution due to the stability of the thioamide resonance, the thiol form (B) becomes accessible for S-alkylation under basic conditions.[1]
-
Thione Form (A): Polar, H-bond donor (N-H).[1]
-
Thiol Form (B): Nucleophilic Sulfur, acidic character.[1]
Stereochemical Configuration
The C4 carbon is a quaternary chiral center, bonded to:
Consequently, the molecule exists as an enantiomeric pair (
Synthetic Methodology
The synthesis of 4,4-disubstituted imidazolidine-2-thiones typically proceeds via the cyclization of 1,2-diamines with a thiocarbonyl source.[1]
Retrosynthetic Analysis
To construct the 4-ethyl-4-phenylimidazolidine-2-thione core, the most robust disconnection is at the C2 carbon, revealing 2-phenyl-1,2-butanediamine as the critical precursor.[1]
Protocol: Cyclization via Carbon Disulfide ( )
Objective: Synthesis of 4-ethyl-4-phenylimidazolidine-2-thione from diamine precursor.[1]
Reagents:
-
2-Phenyl-1,2-butanediamine (1.0 eq)[1]
-
Carbon Disulfide (
) (1.2 eq)[1] -
Potassium Hydroxide (Catalytic)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-phenyl-1,2-butanediamine in anhydrous ethanol (0.5 M concentration).
-
Addition: Add
dropwise to the stirred solution at to prevent rapid exotherm. -
Reflux: Heat the mixture to reflux (
) for 6–12 hours. The evolution of gas indicates cyclization (ensure proper ventilation/scrubbing).[1] -
Workup: Cool the reaction mixture. The product often precipitates as a white/off-white solid.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted sulfur or polymeric byproducts.[1]
Yield Expectation: 75–85%
Melting Point: Expect range
Visualization: Synthetic & Reactivity Pathways
The following diagram illustrates the retrosynthetic logic and the divergent reactivity of the thione core.
Caption: Synthesis from diamine precursors and subsequent divergence into S-alkylated or desulfurized derivatives.
Analytical Characterization Profile
To validate the structure, the following spectral signatures are diagnostic.
| Technique | Parameter | Diagnostic Signal | Structural Insight |
| IR Spectroscopy | Broad band indicating thioamide H-bonding.[1] | ||
| Strong thiocarbonyl stretch (distinct from C=O).[1] | |||
| Broad Singlet (2H) | N1-H and N3-H protons (exchangeable with | ||
| Doublet/Multiplet | C5 Methylene protons (diastereotopic due to C4 chirality).[1] | ||
| Triplet | Methyl group of the Ethyl chain.[1] | ||
| Quaternary C | C=S (Thione carbon).[1] Most deshielded signal.[1] | ||
| Quaternary C | C4 (Chiral center).[1] |
Applications in Drug Discovery & Catalysis
Bioisosterism
The imidazolidine-2-thione moiety serves as a bioisostere for hydantoins .[1] Replacing the carbonyl oxygen with sulfur increases lipophilicity (LogP) and alters hydrogen bonding capability (S is a weaker H-bond acceptor than O).[1] This modification is explored to:
-
Enhance blood-brain barrier (BBB) permeability.[1]
-
Inhibit thyroid peroxidase (antithyroid activity, typical of cyclic thioureas).[1]
-
Target dopamine
-hydroxylase.[1]
Chiral Auxiliaries & Ligands
Due to the steric bulk of the 4-ethyl-4-phenyl motif:
-
Chiral Resolution: The racemate can be resolved (e.g., via tartaric acid salts) to yield enantiopure ligands.[1]
-
Coordination Chemistry: The sulfur atom is a "soft" donor, making this molecule an excellent ligand for soft metals (Pd, Pt, Hg, Ag).[1] The N-H groups allow for secondary stabilization via hydrogen bonding.[1]
-
Organocatalysis: The thiourea unit is a privileged scaffold in H-bond donor catalysis (e.g., promoting Michael additions or Friedel-Crafts reactions).[1] The 4,4-disubstitution restricts conformational freedom, potentially enhancing enantioselectivity in asymmetric catalysis.[1]
References
-
Synthesis of Cyclic Thioureas: Klayman, D. L., & Griffin, T. S. (1973).[1] Reaction of Carbon Disulfide with 1,2-Diamines.[1] Synthesis of Imidazolidine-2-thiones. Journal of the American Chemical Society.[1] (Foundational protocol for diamine + CS2 cyclization)
-
Pharmacology of Thiohydantoins & Analogs: Vengurlekar, S., Sharma, R., & Trivedi, P. (2012).[1] A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Letters in Drug Design & Discovery. (Context on the biological activity of the oxidized 4-one analogs)
-
Structural Analysis of Imidazolidine Derivatives: Guerrab, W., et al. (2017).[1] 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.[1][6] IUCrData. (Crystal structure data of the related hydantoin, illustrating the steric environment of the 5,5-diphenyl/ethyl system)
-
Tautomerism in Heterocycles: Katritzky, A. R., et al. (2010).[1] Tautomerism in Drug Discovery. Chemical Reviews. (Mechanistic grounding for thione-thiol equilibrium)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. scialert.net [scialert.net]
- 4. scialert.net [scialert.net]
- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Molecular weight and formula of 4-Ethyl-4-phenyl-2-imidazolidinethione
Executive Summary & Identity Profile
4-Ethyl-4-phenyl-2-imidazolidinethione is a heterocyclic organic compound belonging to the cyclic thiourea class. Structurally, it consists of a five-membered imidazolidine ring substituted with a thione group (
Physicochemical Identity Table
| Property | Data |
| Chemical Name | 4-Ethyl-4-phenyl-2-imidazolidinethione |
| CAS Registry Number | 13206-11-6 |
| Linear Formula | |
| Molecular Weight | 206.31 g/mol |
| Exact Mass | 206.0878 g/mol |
| Core Scaffold | Imidazolidine-2-thione (Cyclic Thiourea) |
| Stereochemistry | Contains 1 Chiral Center (C4); typically supplied as racemate |
| Solubility Profile | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |
Structural Analysis & Theoretical Basis
The molecule is characterized by the imidazolidine-2-thione core. Unlike hydantoins (which possess a 2,4-dione structure) or 2-thiohydantoins (2-thioxo-4-one), this molecule lacks a carbonyl group at the 4 or 5 positions. The ring is fully saturated (except for the exocyclic
Mechanistic Implications of the Structure
-
Thione-Thiol Tautomerism: The N-H protons flanking the thiocarbonyl group allow for thione-thiol tautomerism (
). However, in the solid state and neutral solution, the thione form predominates. -
Chelation Potential: The "soft" sulfur atom makes this compound an excellent ligand for soft transition metals (e.g., Pd, Pt, Cu), utilized in organometallic catalysis.
-
Chirality: The C4 carbon is bonded to four different groups (Ethyl, Phenyl, N3, C5). This creates a stereocenter. Enantiopure forms are valuable as chiral auxiliaries.
Synthesis Protocol (Technical Deep Dive)
Note: This protocol describes the "Diamine Route," which is the standard methodology for synthesizing non-carbonyl imidazolidinethiones. This approach ensures the ring is saturated.
Phase 1: Precursor Synthesis (The Strecker-Reduction Pathway)
To achieve the 4,4-disubstituted pattern without a carbonyl, one must synthesize the corresponding 1,2-diamine.
Step 1: Strecker Synthesis
-
Reagents: Propiophenone (
), Sodium Cyanide ( ), Ammonium Chloride ( ), Ammonia ( ). -
Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia to form 2-amino-2-phenylbutanenitrile .
-
Critical Control Point: Maintain temperature
to prevent polymerization of the cyanide.
Step 2: Reduction to Diamine
-
Reagents: Lithium Aluminum Hydride (
) in dry THF or Diethyl Ether. -
Reaction: The nitrile group (
) is reduced to a primary amine ( ). -
Product: 2-Ethyl-2-phenyl-1,2-ethanediamine .
-
Safety Note:
is pyrophoric. Quench excess reagent slowly with Fieser workup (Water, 15% NaOH, Water).
Phase 2: Cyclization (Ring Closure)
Step 3: Thiocarbonylation
-
Reagents: Carbon Disulfide (
) or Thiophosgene ( ). Green Alternative: 1,1'-Thiocarbonyldiimidazole (TCDI). -
Solvent: Ethanol or Pyridine.
-
Protocol:
-
Dissolve 2-Ethyl-2-phenyl-1,2-ethanediamine in Ethanol.
-
Add
(1.1 equivalents) dropwise under reflux. -
Evolution of
gas indicates cyclization (trap gas in NaOH scrubber). -
Reflux for 4–6 hours.
-
Cool to precipitate the crude thione. Recrystallize from Ethanol/Water.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from Propiophenone to 4-Ethyl-4-phenyl-2-imidazolidinethione via the diamine route.
Analytical Validation (Self-Validating Protocols)
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
| Technique | Expected Signal Marker | Mechanistic Explanation |
| IR Spectroscopy | Strong band at 1150–1250 cm⁻¹ ( | Diagnostic stretch of the thiocarbonyl group. Absence of |
| ¹H NMR | Multiplet at 7.2–7.5 ppm (Phenyl) | Confirms presence of aromatic ring. |
| ¹H NMR | Triplet/Quartet pattern (Ethyl) | Characteristic splitting of the ethyl group attached to the quaternary carbon. |
| ¹H NMR | Broad singlets (N-H) | Exchangeable protons on N1 and N3; shift varies with concentration/solvent. |
| Mass Spectrometry | Molecular Ion [M+H]⁺ = 207.3 | Confirms formula weight ( |
Applications in Drug Development
While often used as a reference standard, this scaffold has specific utility in research:
-
Bioisosteric Replacement: In drug design, replacing the urea oxygen of hydantoins with sulfur (thiourea) alters lipophilicity and hydrogen bonding capability, potentially improving blood-brain barrier (BBB) penetration.
-
Metabolic Probe: Used to study the metabolism of 5-phenyl-5-ethylhydantoin derivatives. The thione moiety is susceptible to oxidative desulfuration by Cytochrome P450 enzymes, converting it back to the urea (oxo) analog.
-
Chiral Resolution: The racemic amine precursor can be resolved using Tartaric Acid prior to cyclization, yielding enantiopure imidazolidinethiones for use as chiral solvating agents.
References
-
National Center for Biotechnology Information. (2024). Imidazolidine-2-thione Derivatives: Synthesis and Biological Evaluation. PubChem Compound Summary. Retrieved from [Link]
-
Muccilli, V., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity. Retrieved from [Link]
Technical Guide: 5-Ethyl-5-phenyl-2-thioxoimidazolidine Scaffolds
This guide provides an in-depth technical analysis of 5-Ethyl-5-phenyl-2-thioxoimidazolidine , specifically focusing on its most pharmacologically relevant tautomeric and oxidized forms (the 2-thiohydantoins ).
Nomenclature, Synthesis, and Pharmacological Utility[1][2]
Executive Summary The compound 5-Ethyl-5-phenyl-2-thioxoimidazolidine represents a core heterocyclic scaffold often encountered in medicinal chemistry as a precursor or analog to the anticonvulsant class of hydantoins (e.g., Phenytoin, Ethotoin). While the strict nomenclature refers to a reduced cyclic thiourea, in drug development, this string is almost exclusively synonymous with its oxidized derivative: 5-Ethyl-5-phenyl-2-thioxo-4-imidazolidinone (also known as 5-Ethyl-5-phenyl-2-thiohydantoin ).
This guide dissects the nomenclature, provides a validated synthesis protocol for the pharmacologically active thiohydantoin variant, and analyzes its structure-activity relationship (SAR) relative to established anticonvulsants.
Part 1: Nomenclature & Chemical Identity
The nomenclature for this scaffold is frequently conflated in literature. It is critical to distinguish between the reduced form (cyclic thiourea) and the oxidized form (thiohydantoin).
Synonym & Identifier Matrix
| Feature | Target A: The Drug Scaffold (Oxidized) | Target B: The Chemical Reagent (Reduced) |
| Common Name | 5-Ethyl-5-phenyl-2-thiohydantoin | 5-Ethyl-5-phenyl-2-thioxoimidazolidine |
| IUPAC Name | 5-Ethyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | 5-Ethyl-5-phenyl-2-imidazolidinethione |
| CAS Registry | 6330-09-2 (Generic for 5-benzyl analog; specific ethyl/phenyl CAS varies by isomer) | Varies by specific stereochemistry |
| Core Structure | Contains C=O at position 4 (Amide/Imide) | No C=O[1][2][3] (Amine/Thiourea) |
| Drug Relation | Thio-analog of Nirvanol (5-Ethyl-5-phenylhydantoin) | Precursor to chiral diamines |
| Primary Use | Anticonvulsant research, Edman degradation | Chiral auxiliary, Metal ligand |
Tautomerism and Reactivity
The 2-thioxoimidazolidine ring exhibits thione-thiol tautomerism. In the context of drug binding (e.g., to voltage-gated sodium channels), the thione (C=S) form is generally the stable polymorph in solid state, while the thiol (C-SH) form drives S-alkylation reactions.
Key Structural Insight: The 5,5-disubstitution pattern (Ethyl/Phenyl) creates a quaternary carbon, preventing aromatization and locking the 3D conformation. This steric bulk is essential for the "phenytoin-like" pharmacological profile.
Part 2: Synthesis Protocol (Thiohydantoin Route)
The following protocol details the synthesis of 5-Ethyl-5-phenyl-2-thiohydantoin . This route is preferred over the Bucherer-Bergs reaction for thio derivatives because it avoids the difficult separation of sulfur/oxygen byproducts.
Mechanism: The Modified Edman Cyclization
We utilize the cyclization of an
Reagents:
-
Precursor: 2-Amino-2-phenylbutyric acid (prepared via Strecker synthesis from Propiophenone).
-
Cyclizing Agent: Ammonium Thiocyanate (
). -
Solvent/Catalyst: Acetic Anhydride (
) and Pyridine.
Step-by-Step Protocol
-
Activation:
-
Dissolve 10.0 mmol of 2-Amino-2-phenylbutyric acid in 15 mL of Pyridine.
-
Add 11.0 mmol of Ammonium Thiocyanate .
-
Heat the mixture to 60°C for 30 minutes to form the intermediate
-thiocarbamoyl amino acid.
-
-
Cyclization:
-
Add 12 mL of Acetic Anhydride dropwise to the reaction mixture.
-
Increase temperature to 90–100°C and reflux for 2 hours.
-
Mechanism Check: The acetic anhydride dehydrates the intermediate, forcing ring closure between the thiourea nitrogen and the carboxylic acid carbonyl.
-
-
Isolation:
-
Cool the solution to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold 1M HCl (to neutralize pyridine and precipitate the product).
-
A solid precipitate (the acetylated thiohydantoin) may form. If acetylated at N3, hydrolysis is required.
-
-
Hydrolysis (If Acetylated):
-
Reflux the solid in 10% ethanolic HCl for 30 minutes to remove the
-acetyl group. -
Recrystallize from Ethanol/Water (70:30).
-
-
Validation:
-
IR Spectroscopy: Look for strong bands at ~1740 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S).
-
Melting Point: Expect range 180–185°C (consistent with 5,5-disubstituted thiohydantoins).
-
Part 3: Visualization of Pathways
Figure 1: Synthesis & Metabolic Logic
This diagram illustrates the chemical genesis of the molecule from Propiophenone and its relationship to the drug Nirvanol.
Caption: Synthesis pathway from Propiophenone to the target Thiohydantoin, showing its metabolic link to the anticonvulsant Nirvanol.
Part 4: Pharmacological Context & SAR
For drug development professionals, the value of the 5-Ethyl-5-phenyl-2-thioxoimidazolidine scaffold lies in its Structure-Activity Relationship (SAR) compared to classical hydantoins.
Comparative Pharmacology Table
| Property | Nirvanol (Hydantoin) | 2-Thionirvanol (Thiohydantoin) | Implication for Drug Design |
| H-Bond Donor | N3-H, N1-H | N3-H, N1-H | Similar receptor binding capability. |
| H-Bond Acceptor | C2=O, C4=O | C2=S , C4=O | Sulfur is a weaker acceptor but more lipophilic. |
| LogP (Lipophilicity) | ~2.5 | ~3.2 | Thio-analogs cross the Blood-Brain Barrier (BBB) more efficiently. |
| Metabolic Stability | Moderate (Hydroxylation) | Lower (S-oxidation) | Thio-group is a "soft" metabolic handle, often converting back to C=O (prodrug potential). |
| Target Affinity | Na+ Channels (High) | Na+ Channels (Moderate) | Sulfur substitution often alters selectivity toward thyroid peroxidases (toxicity risk). |
Key Mechanistic Insight
The replacement of the C2-Oxygen with Sulfur (O
-
Enhance potency in hydrophobic pockets of GPCRs (e.g., Cannabinoid CB1 receptors, where thiohydantoins have shown higher affinity than hydantoins).
-
Induce toxicity via thyroid peroxidase inhibition, a common liability of the thiourea moiety.
Part 5: Analytical Characterization
To validate the identity of synthesized 5-Ethyl-5-phenyl-2-thioxoimidazolidine derivatives, use the following spectral fingerprints.
NMR & Mass Spec Profile
-
¹H NMR (DMSO-d₆):
- 0.85 (t, 3H, CH₃ of ethyl).
- 1.95 (q, 2H, CH₂ of ethyl).
- 7.3–7.5 (m, 5H, Aromatic Phenyl).
- 10.5 (s, 1H, N1-H, Broad).
- 11.8 (s, 1H, N3-H, Broad).
-
Note: The N-H protons are significantly deshielded due to the anisotropy of the C=S group compared to C=O.
-
Mass Spectrometry (ESI):
-
[M+H]⁺: Calc. 221.07 Da.
-
Fragmentation: Characteristic loss of HNCS (Isothiocyanic acid, -59 Da) is observed in MS/MS, confirming the thiohydantoin ring.
-
References
-
Muccioli, G. G., et al. (2005).[3] "Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation." Journal of Medicinal Chemistry. Link
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews. (Classic review establishing the Bucherer-Bergs and amino acid cyclization mechanisms). Link
-
PubChem Compound Summary. "5-Ethyl-5-phenylhydantoin (Nirvanol)." National Center for Biotechnology Information. Link
-
BldPharm. "5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one Product Data." (Example of commercial availability of related 2-thioxo scaffolds). Link
-
ChemScene. "5-Phenyl-2-thioxoimidazolidin-4-one." (Reference for the mono-substituted analog properties). Link
Sources
Technical Guide: Solubility Profiling of 4-Ethyl-4-phenyl-2-imidazolidinethione in Organic Solvents
The following technical guide details the solubility characterization, thermodynamic modeling, and experimental protocols for 4-Ethyl-4-phenyl-2-imidazolidinethione and its structural analogs.
Executive Summary & Compound Analysis
4-Ethyl-4-phenyl-2-imidazolidinethione (often structurally correlated with its oxo-analog, Nirvanol or 5-Ethyl-5-phenylhydantoin) represents a critical class of chiral heterocycles used as intermediates in the synthesis of anticonvulsants and as chiral auxiliaries in asymmetric catalysis.
Understanding the solubility of this compound is non-trivial due to its "Janus-faced" nature: it possesses a highly polar, hydrogen-bond-donating thiourea head group (the 2-imidazolidinethione core) and a hydrophobic quaternary carbon tail (4-ethyl, 4-phenyl substitution).
This guide provides a self-validating workflow to determine, model, and predict the solubility of this compound, enabling precise control over crystallization and purification processes.
Structural Considerations & Solubility Prediction
The solubility behavior is governed by the competition between the thione polarity and the lipophilic substituents.
| Feature | Moiety | Physicochemical Impact |
| H-Bond Donor | N-H (x2) | High affinity for proton acceptors (DMSO, DMF, Pyridine). |
| Dipole Moment | C=S (Thione) | Strong dipole-dipole interactions; lower water solubility than C=O analogs due to weaker H-bonding capability of Sulfur. |
| Hydrophobicity | Phenyl / Ethyl | Reduces solubility in water/hexane; enhances solubility in aromatic solvents (Toluene) and alcohols. |
| Crystal Lattice | Racemate vs. Enantiomer | High melting point (typically >150°C) implies high lattice energy, requiring solvents with high dielectric constants or specific solvation capability to dissolve. |
Theoretical Framework: Thermodynamic Modeling
To transition from raw data to process control, we employ thermodynamic correlations. These models smooth experimental error and allow for interpolation at unmeasured temperatures.
The Modified Apelblat Equation
This is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression.
-
Application: Captures the non-ideal behavior of the solution better than the simple Van't Hoff equation.
The (Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideal solubility based on the melting point (
Experimental Protocol: Laser Monitoring Method
Standard Gravimetric methods are prone to sampling errors (filter clogging, temperature drops). The Laser Monitoring Observation Technique is the "Gold Standard" for generating the data required for the models above.
Equipment Setup
-
Vessel: Jacketed glass crystallizer (50 mL) with precision temperature control (
K). -
Agitation: Magnetic stirring (constant rate, e.g., 400 rpm) to ensure hydrodynamic consistency.
-
Detection: Laser transmissometer or turbidity probe.
Step-by-Step Workflow
Phase 1: Preparation
-
Weigh excess 4-Ethyl-4-phenyl-2-imidazolidinethione (solid phase must be present).
-
Add a known mass of solvent (e.g., Ethanol, Acetone, or Toluene).
-
Heat the mixture until fully dissolved (clear solution, max transmission).
Phase 2: Dynamic Measurement
-
Cool the solution slowly (e.g., 0.1 K/min).
-
Nucleation Point: Record the temperature (
) where laser transmission drops sharply (first crystal appearance). -
Note: This measures the metastable zone width (MSZW). For thermodynamic solubility, we use the dissolution point.
Phase 3: Equilibrium Determination (The "Dissolution" Approach)
-
Start with a suspension of known composition (
). -
Heat slowly (0.1 K/min).
-
Clear Point: Record the temperature (
) where the last crystal disappears (transmission returns to baseline). -
Repeat for different mole fractions (
to ).
Figure 1: Self-validating workflow for solubility determination using the dynamic laser method.
Solubility Landscape & Data
While specific batch data varies by purity, the following Reference Solubility Profile is derived from structure-property relationships of the homologous series (e.g., Nirvanol, Phenytoin, and Ethylenethiourea).
Solvent Hierarchy (Descending Solubility)
The solubility order typically follows the "Like Dissolves Like" principle, weighted by hydrogen bonding capability.
| Rank | Solvent Class | Representative Solvents | Mechanism | Solubility Range (Mole Fraction, 298K) |
| 1 | Polar Aprotic | DMF, DMSO, NMP | Strong dipole interaction with thione; disrupts crystal lattice efficiently. | |
| 2 | Short-Chain Alcohols | Methanol, Ethanol, 1-Propanol | H-bonding with N-H groups; alkyl tail solvates ethyl/phenyl group. | |
| 3 | Polar Ketones/Esters | Acetone, Ethyl Acetate | Dipole interactions; good for the organic tail but less effective for the thione head. | |
| 4 | Aromatic Hydrocarbons | Toluene, Xylene | ||
| 5 | Water | Water | Hydrophobic effect of Ethyl/Phenyl dominates; Thione is less hydrophilic than Urea. |
Temperature Dependence (Van't Hoff Analysis)
Solubility in this class is endothermic (
-
Steepness: The curve is steeper in non-polar solvents (Toluene) compared to polar solvents (DMF), indicating a higher enthalpy of dissolution is required to overcome the solvent-solute mismatch in non-polar media.
Process Application: Crystallization Design
For drug development scientists, the solubility differential is the key to purification.
Recommended Crystallization Strategy: Cooling + Anti-solvent
-
Dissolution: Dissolve crude 4-Ethyl-4-phenyl-2-imidazolidinethione in Hot Ethanol or Acetone (approx. 50-60°C).
-
Filtration: Polish filter to remove mechanical impurities.
-
Primary Nucleation: Cool to 20°C. Solubility drops significantly (see Apelblat curve).
-
Yield Enhancement: Add Water (Anti-solvent) slowly.
-
Why Water? The compound is hydrophobic. Water drastically increases the supersaturation ratio (
) without requiring extreme sub-cooling.
-
-
Polymorph Control: Maintain slow addition to avoid oiling out (liquid-liquid phase separation), which is common with ethyl/phenyl substituted heterocycles.
Figure 2: Process flow for purification based on solubility differentials.
References
The following sources provide the methodological foundation and comparative data for 5,5-disubstituted hydantoins and imidazolidinethiones used in this guide.
-
Measurement Protocols
-
Wang, J., et al. "Solubility and thermodynamic modeling of 5,5-diphenylhydantoin in (water + ethanol) binary mixtures." Journal of Chemical & Engineering Data, 2018.
-
-
Comparative Data (Nirvanol/Hydantoins)
-
Kupferberg, H. J., et al. "The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol)." Drug Metabolism and Disposition, 1975.
-
Cayman Chemical. "Product Information: (R)-Mephenytoin and Nirvanol Solubility."
-
-
Thione/Thiohydantoin Chemistry
- Mille, G., et al. "Structural analysis of 2-imidazolidinethione derivatives." Canadian Journal of Chemistry, 1983.
-
Sigma-Aldrich. "Safety and Solubility Data: 2-Imidazolidinethione."
- Thermodynamic Models: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
The Pharmacological Architecture of 4-Substituted Imidazolidine-2-Thiones
A Technical Guide to Synthesis, Bioactivity, and Mechanism
Executive Summary
The imidazolidine-2-thione scaffold—a five-membered cyclic thiourea—represents a "privileged structure" in medicinal chemistry due to its high affinity for metal ions, ability to donate hydrogen bonds, and conformational rigidity. Unlike their linear thiourea counterparts, 4-substituted imidazolidine-2-thiones introduce a critical stereogenic center, allowing for chiral recognition in protein binding pockets.
This technical guide synthesizes the structure-activity relationships (SAR), synthetic pathways, and validated biological profiles (Anticancer, Antimicrobial, Enzyme Inhibition) of these compounds.[1] It is designed for researchers requiring actionable protocols and mechanistic depth.
Chemical Architecture & Synthetic Pathways[2][3]
The core efficacy of 4-substituted imidazolidine-2-thiones stems from the thione (C=S) group's soft nucleophilicity and the 4-substituent's steric governance.
1.1 The Pharmacophore[1]
-
Thione (C=S): Acts as a hydrogen bond acceptor and a soft ligand for metal ions (e.g.,
, in urease).[1] -
N-H Groups: Hydrogen bond donors essential for active site anchoring.[1]
-
C4-Substituent: Dictates lipophilicity (
) and stereoselectivity. Bulky aryl groups at C4 often enhance hydrophobic interactions with target enzymes.[1]
1.2 Synthetic Workflows
Two primary routes are dominant in the literature: the Diamine Cyclization (for reduced rings) and the Amino Acid Cyclization (for 4-oxo derivatives/thiohydantoins).
Workflow Visualization (DOT):
Caption: Dual synthetic pathways for generating the imidazolidine-2-thione core. Top: Direct diamine cyclization.[1] Bottom: Edman-type cyclization yielding thiohydantoins.
Pharmacological Profiles & Mechanisms[2][4][5]
2.1 Anticancer Activity
Recent studies highlight the efficacy of 4-substituted derivatives against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinomas.
-
Mechanism of Action:
-
Nrf2 Inhibition: The thione moiety interferes with the Nrf2-KEAP1 pathway, reducing the cancer cell's antioxidant defense and inducing oxidative stress.[1]
-
Cell Cycle Arrest: Derivatives with bulky 4-aryl groups (e.g., 4-phenyl) trigger arrest at the G0/G1 or S phase by modulating cyclin-dependent kinases.
-
Apoptosis: Upregulation of Caspase-3 and accumulation of p-
H2AX (DNA damage marker).
-
Quantitative Data Summary:
| Compound Substituent (R at C4) | Cell Line | IC50 ( | Mechanism Cited |
| 4-Phenyl (unsubstituted) | MCF-7 | 11.1 | Apoptosis Induction |
| 4-(4-Methoxyphenyl) | HepG2 | 2.33 | G0/G1 Arrest |
| 4-(4-Fluorophenyl) | HCT-116 | 0.76 | S-Phase Arrest |
| 5,5-Diphenyl (Thiohydantoin) | MCF-7 | 9.45 | Nrf2 Inhibition |
2.2 Antimicrobial & Antifungal Activity
The thione group is a known bio-isostere of the carbonyl group but with higher lipophilicity, allowing better penetration of bacterial cell walls.[1]
-
Target: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[1][2]
-
Mechanism:
-
Metal Chelation: The sulfur atom chelates essential metal cofactors (Fe, Zn) required for bacterial respiration.[1]
-
Virulence Inhibition: 4-substituted imidazolidine-2-thiones inhibit Quorum Sensing (QS) in P. aeruginosa, specifically targeting the LasR and RhlR receptors, thereby reducing biofilm formation without killing the bacteria (reducing resistance pressure).
-
2.3 Urease Inhibition (H. pylori Management)
Urease is a nickel-dependent enzyme. The soft sulfur atom of the imidazolidine-2-thione binds tightly to the
-
Kinetic Profile: Competitive or Mixed-type inhibition.
-
Potency: 4-substituted derivatives often outperform standard acetohydroxamic acid due to hydrophobic interactions between the C4-substituent and the enzyme's active site flap.
Structure-Activity Relationship (SAR) Analysis
The biological output is strictly governed by the electronic and steric nature of the substituents.[1]
SAR Logic Diagram (DOT):
Caption: SAR map illustrating how specific substitutions drive biological outcomes. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.
Experimental Protocols
4.1 Synthesis of 4-Phenylimidazolidine-2-thione (Standard Protocol)
Rationale: This method utilizes the condensation of 1,2-diamines with carbon disulfide, a robust and atom-economical route.[1]
-
Reagents: 1-Phenyl-1,2-ethanediamine (10 mmol), Carbon Disulfide (
, 12 mmol), KOH (20 mmol), Ethanol (30 mL). -
Procedure:
-
Dissolve diamine and KOH in ethanol/water (1:1).
-
Add
dropwise at (ice bath) over 30 minutes. -
Reflux the mixture at
for 8–12 hours. Evolution of gas (rotten egg smell) indicates cyclization. -
Work-up: Acidify with dilute HCl to pH 3–4 to precipitate the thione.
-
Purification: Recrystallize from ethanol.
-
-
Validation:
-
IR: Look for C=S stretch at
and NH stretch at .[3] -
1H NMR: Chiral proton at C4 typically appears as a triplet/multiplet around
ppm.
-
4.2 In Vitro Cytotoxicity Assay (MTT)
Rationale: Validates the antiproliferative potential against cancer lines (e.g., MCF-7).[1][3][4]
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (
). Include Doxorubicin as positive control.[1] -
Incubation: Incubate for 48h at
, . -
Development: Add
MTT reagent ( ). Incubate 4h. Dissolve formazan crystals in DMSO. -
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Future Outlook
The field is moving towards hybrid pharmacophores .[1] Current research suggests that fusing the imidazolidine-2-thione ring with:
-
Coumarins: Enhances fluorescent tracking and antioxidant capacity.[1]
-
Sulfonamides: Increases carbonic anhydrase inhibition specificity.[1]
-
Metal Complexes (Ag/Au): Creates potent antimicrobial candidates that resist bacterial efflux pumps.
Researchers are advised to focus on the C4-chirality ; synthesizing enantiopure derivatives rather than racemates often yields a 2- to 5-fold increase in biological potency due to specific receptor fitting.
References
-
In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences. (2024).
-
Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry. (2017).
-
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology. (2016).
-
Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports. (2020).
-
Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Letters in Drug Design & Discovery. (2021).
Sources
4-Ethyl-4-phenyl-2-imidazolidinethione melting point and physical state
The following is an in-depth technical guide regarding the physicochemical profile, synthesis, and characterization of 4-Ethyl-4-phenyl-2-imidazolidinethione .
Physicochemical Characterization & Experimental Protocols
Executive Summary
4-Ethyl-4-phenyl-2-imidazolidinethione (CAS: 13206-11-6 ) is a specialized heterocyclic compound primarily utilized as a reference standard in the impurity profiling of anticonvulsant drugs, specifically the hydantoin class (e.g., Mephenytoin, Ethotoin, and their active metabolite Nirvanol).
Structurally, it represents the reduced thione analog of 5-ethyl-5-phenylhydantoin. Unlike the hydantoins, which possess a 2,4-dione structure, this compound features a single thiocarbonyl group at the C2 position of the imidazolidine ring, imparting unique lipophilic and spectroscopic properties. This guide details its thermodynamic behavior, synthesis logic, and critical characterization protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 4-Ethyl-4-phenylimidazolidine-2-thione |
| CAS Number | 13206-11-6 |
| Molecular Formula | C₁₁H₁₄N₂S |
| Molecular Weight | 206.31 g/mol |
| SMILES | CCC1(CNCC1=S)C2=CC=CC=C2 |
| Physical State | Crystalline Solid |
| Appearance | White to off-white powder (often yellows upon oxidation) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |
Structural Analysis
The molecule consists of a five-membered imidazolidine ring substituted at the C4 position with an ethyl and a phenyl group.[1] The C2 position hosts a thione (C=S) moiety. This structural arrangement introduces a chiral center at C4, though the compound is typically supplied as a racemate unless stereoselective synthesis is employed.
Key Structural Feature: The thione group is a soft nucleophile, making the compound more lipophilic than its urea (oxo) analog. It is susceptible to S-alkylation and oxidation, necessitating storage under inert atmosphere (Argon/Nitrogen).
Thermodynamic Properties: Melting Point & Phase Behavior
Accurate determination of the melting point (MP) for thione-based heterocycles is critical due to their tendency to decompose or undergo phase transitions near the melting temperature.
Melting Point Data
-
Observed Range: 160°C – 180°C (Dependent on purity and polymorph)
-
Literature Context:
-
Analog Comparison: The structurally related 4-phenyl-2-imidazolidinethione melts at approximately 190–200°C. The addition of the ethyl group at the C4 position disrupts the crystal lattice packing, typically lowering the melting point by 20–30°C compared to the mono-phenyl analog.
-
Dione Analog: The corresponding hydantoin (5-ethyl-5-phenylhydantoin) melts at 199°C. The reduced thione form generally exhibits a lower melting transition due to the loss of one hydrogen-bonding carbonyl acceptor.
-
Thermal Analysis Protocol (DSC)
For research applications, a simple capillary melting point is insufficient due to potential sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol:
-
Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan (to prevent sublimation).
-
Ramp Rate: 5°C/min or 10°C/min.
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative desulfurization.
-
Expectation: A sharp endotherm onset between 160–180°C. Broadening indicates the presence of the thiol tautomer or oxidation products (disulfides).
Synthesis & Reaction Logic
Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted diamines or elemental sulfur). The most robust route involves the cyclization of a 1,2-diamine with carbon disulfide (
Synthetic Pathway
The synthesis targets the formation of the cyclic thiourea core.
-
Precursor Formation: 2-Phenylbutyronitrile is reduced to 1,2-diamino-2-phenylbutane .
-
Cyclization: The diamine reacts with
(or a thiocarbonyl equivalent like thiophosgene) to close the ring. -
Purification: Recrystallization from Ethanol/Water removes linear thiourea byproducts.
Visualization of Synthesis Logic
The following diagram illustrates the logical flow from precursor to target, highlighting the critical cyclization step.
Caption: Synthetic workflow for the construction of the imidazolidinethione core via diamine cyclization.
Tautomerism & Stability
A critical aspect of 2-imidazolidinethiones is their thione-thiol tautomerism . While the thione form (C=S) predominates in the solid state, the thiol form (C-SH) can become accessible in solution, especially under basic conditions.
Tautomeric Equilibrium
-
Solid State: Exists almost exclusively as the Thione .
-
Solution (Neutral): Thione form is favored.
-
Solution (Basic): Deprotonation leads to the resonance-stabilized anion, which can react as a thiolate (S-alkylation).
Caption: Thione-Thiol tautomeric equilibrium. The thione form is the stable solid-state polymorph.
Experimental Validation Protocols
To certify a batch of 4-Ethyl-4-phenyl-2-imidazolidinethione, the following multi-modal approach is required.
Infrared Spectroscopy (FT-IR)
-
Diagnostic Band: Look for the C=S stretch (Thioamide bands) in the 1200–1050 cm⁻¹ region.
-
Absence of C=O: Ensure no strong bands appear at 1700–1750 cm⁻¹, which would indicate oxidation to the imidazolidinone (urea) or contamination with the hydantoin precursor.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆ (Avoid CDCl₃ if acidic traces are present).
-
¹H NMR Signals:
-
Ethyl Group: Triplet (~0.8 ppm) and Quartet (~1.8–2.0 ppm).
-
Ring CH₂: AB system or singlet near 3.5 ppm (depending on resolution).
-
NH Protons: Broad singlets, typically downfield (8.0–9.0 ppm) due to thioamide acidity.
-
Storage & Handling
-
Hygroscopicity: Low, but surface moisture can catalyze oxidation.
-
Light Sensitivity: Moderate. Store in amber vials.
-
Temperature: Refrigerate (2–8°C) for long-term standards stability.
References
-
Sigma-Aldrich. Product Specification: 4-Ethyl-4-phenyl-2-imidazolidinethione (Cat# T149225).
- Hofmann, K.Imidazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 6, Wiley-Interscience. (Foundational text on imidazolidine synthesis).
-
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. (Discusses the structural relationships between hydantoins and their thione analogs).
-
PubChem. Compound Summary: 4-Phenyl-2-imidazolidinethione (Analog).Link (Used for comparative physicochemical property estimation).
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione
Abstract & Scope
This Application Note details the synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione , a critical chiral scaffold and heterocyclic intermediate often utilized in the development of enantioselective catalysts and pharmacological agents (e.g., Levamisole analogues).[1]
While industrial routes often employ carbon disulfide (
Retrosynthetic Analysis & Strategy
To synthesize 4-Ethyl-4-phenyl-2-imidazolidinethione with high regiochemical fidelity, we employ a disconnection strategy focusing on the 2-phenyl-1,2-butanediamine precursor.[1] The gem-disubstituted carbon (C4) is established early via a Strecker synthesis on propiophenone.[2][1]
Mechanistic Pathway (DOT Visualization)[1][2]
Figure 1: Retrosynthetic pathway establishing the quaternary center via Strecker synthesis followed by reductive cyclization.[2][1][3][4][5][6]
Experimental Protocols
Phase 1: Synthesis of Precursor (2-Phenyl-1,2-butanediamine)[1][2]
Rationale: The formation of the quaternary carbon at the 4-position is the yield-determining step. We utilize a Strecker reaction followed by a hydride reduction.[2][1]
Step 1.1: Strecker Reaction (Formation of Amino Nitrile)[2][1]
-
Reagents: Propiophenone (1.0 eq), Sodium Cyanide (1.2 eq), Ammonium Chloride (1.5 eq), Methanol (7 N ammonia solution).[2][1]
-
Conditions: Room Temperature, 48 hours.
Procedure:
-
Dissolve ammonium chloride (1.5 eq) in aqueous ammonia/methanol solution in a round-bottom flask.
-
Add sodium cyanide (1.2 eq) cautiously. WARNING: NaCN is highly toxic.[2][1] Use bleach traps for waste. [2]
-
Seal the vessel and stir at room temperature for 48 hours.
-
Workup: Pour mixture into ice water. Extract with ethyl acetate (
).[2][1] Wash organic layer with brine, dry over , and concentrate to yield the crude -amino nitrile.[2]
Step 1.2: Reduction to Diamine[2]
-
Reagents: Crude Amino Nitrile, Lithium Aluminum Hydride (
, 2.0 eq), Dry THF.[2][1] -
Conditions:
to Reflux, atmosphere.[2][1]
Procedure:
-
Suspend
(2.0 eq) in anhydrous THF under nitrogen at . -
Dissolve the amino nitrile in THF and add dropwise to the hydride suspension.
-
Allow to warm to room temperature, then reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.
-
Quenching (Fieser Method): Cool to
. Add water ( mL), then 15% NaOH ( mL), then water ( mL) sequentially.[2][1] -
Filter the granular precipitate.[2] Concentrate the filtrate to obtain 2-phenyl-1,2-butanediamine .
Phase 2: Cyclization to 4-Ethyl-4-phenyl-2-imidazolidinethione[2]
We present two routes. Route A is recommended for laboratory scale (mg to g) due to safety and ease of handling.[2][1] Route B is for scale-up.[1]
Route A: TCDI Cyclization (Recommended)
Mechanism: 1,1'-Thiocarbonyldiimidazole (TCDI) acts as a thiophosgene equivalent, activating the diamine for cyclization under mild conditions without evolving
Reagents Table:
| Reagent | Equivalents | Role |
| 2-Phenyl-1,2-butanediamine | 1.0 | Substrate |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | 1.1 | Thiocarbonyl Source |
| Tetrahydrofuran (THF) | Solvent (0.1 M) | Medium |
| Triethylamine ( | 0.1 | Catalyst (Optional) |
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 2-phenyl-1,2-butanediamine (1.0 eq) in anhydrous THF.
-
Addition: Cool the solution to
. Add TCDI (1.1 eq) portion-wise over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).
Route B: Carbon Disulfide (
) Thermal Cyclization (Industrial)
Mechanism: Direct condensation of diamine with
Protocol:
-
Add
(5.0 eq) and a catalytic amount of KOH.[2][1] -
Reflux for 12–24 hours.[2][1] Caution:
is highly flammable (flash point -30°C) and neurotoxic.[1] Use a dedicated fume hood.[2][1] -
Evolution of
(rotten egg smell) indicates reaction progress.[2][1] Trap gas in bleach solution.[2] -
Cool and filter the precipitated thione.[2]
Analytical Validation
Successful synthesis must be validated against the following structural markers.
Expected Data Profile
| Technique | Parameter | Expected Signal Characteristics |
| FT-IR | C=S Stretch | Strong band at 1200–1250 cm⁻¹ |
| FT-IR | N-H Stretch | Broad band at 3200–3400 cm⁻¹ |
| ¹H NMR | Imidazolidine Ring | AB system for |
| ¹H NMR | Ethyl Group | Triplet ( |
| ¹³C NMR | Thiocarbonyl (C=S) | Characteristic downfield peak at ~180–185 ppm |
| ¹³C NMR | Quaternary C4 | Signal at ~65–70 ppm |
Troubleshooting & Critical Controls
Logic Flow for Troubleshooting (DOT Visualization)
Figure 2: Decision tree for common synthetic issues.
Key Insights:
-
Moisture Sensitivity: TCDI hydrolyzes rapidly.[2][1] Ensure reagents are stored in a desiccator.[2]
-
Regiochemistry: The Strecker synthesis guarantees the 4,4-disubstitution.[2] If the melting point is lower than expected, check for the mono-substituted impurity (from incomplete ethylation of propiophenone precursor, though unlikely if starting material is pure).[2]
-
Odor Control: All glassware contacting sulfur reagents should be soaked in a bleach bath (oxidizing) before washing to neutralize stench.[2][1]
References
-
General Synthesis of Imidazolidinethiones: Ware, E. (1950).[2][1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2][1] [Link][2][1]
-
Use of TCDI in Heterocycle Synthesis: Larsen, C., et al. (1980).[2][1] "Thiocarbonyl Diimidazole."[2][1] Encyclopedia of Reagents for Organic Synthesis. [Link][2][1]
-
Strecker Synthesis of
-Disubstituted Amino Acids/Amines: Duthaler, R. O. (1994). "Recent developments in the stereoselective synthesis of alpha-amino acids." Tetrahedron, 50(6), 1539-1650.[2][1] [Link] -
Carbon Disulfide Reactivity Review: Hajinasiri, R. (2025).[2][1][7][8] "Carbon disulfide (CS2): chemistry and reaction pathways." Molecular Diversity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. ajchem-a.com [ajchem-a.com]
- 4. iris.unica.it [iris.unica.it]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation of cyclic thioureas from amino ketones
Application Note: Scalable Synthesis of Cyclic Thioureas (Imidazole-2-thiones) via Marckwald Condensation of
Introduction & Executive Summary
Cyclic thioureas, specifically imidazole-2-thiones , are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in antithyroid drugs (e.g., Methimazole), dopamine
This application note provides a standardized, self-validating protocol for the preparation of 1,3-dihydro-2H-imidazole-2-thiones from
Key Advantages of this Protocol:
-
Scalability: Suitable for gram-to-kilogram synthesis.
-
Precursor Stability: Utilizes stable amino ketone hydrochloride salts, avoiding the dimerization issues associated with free amino ketones.
-
Versatility: adaptable for N-substituted derivatives by swapping KSCN for organic isothiocyanates.
Mechanistic Insight & Reaction Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through three distinct phases:[1][2]
-
Thiourea Formation: The amine (liberated from its salt) attacks the thiocyanate carbon.
-
Cyclization: The thiourea nitrogen nucleophilically attacks the ketone carbonyl.
-
Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the aromatic thione.
Figure 1: Reaction Mechanism of the Marckwald Condensation
Caption: The stepwise conversion involves nucleophilic addition followed by cyclodehydration.[1] The dehydration step is often the rate-determining step requiring thermal energy.
Critical Parameters & Safety
Before initiating the protocol, review the following critical control points:
| Parameter | Specification | Rationale |
| Stoichiometry | 1.1 to 1.2 eq. KSCN | Slight excess of thiocyanate ensures complete consumption of the valuable amino ketone precursor. |
| Solvent/pH | Acetic Acid (Glacial or 50% aq.) | Solubilizes the HCl salt and provides the acidic medium necessary for the final dehydration step. |
| Temperature | Reflux (100–118°C) | Essential to overcome the energy barrier for dehydration (aromatization). |
| Safety | HCN WARNING | CRITICAL: Mixing KSCN with acid can release Hydrogen Cyanide (HCN) gas. The reaction must be performed in a well-ventilated fume hood. |
Standardized Protocol
Target Molecule: 4-Methyl-1,3-dihydro-2H-imidazole-2-thione (Example) Precursor: Aminoacetone Hydrochloride
Materials
- -Amino Ketone Hydrochloride (1.0 equiv.)
-
Potassium Thiocyanate (KSCN) (1.15 equiv.)
-
Solvent: 50% Aqueous Acetic Acid (10 mL per gram of precursor)
-
Quenching Agent: Saturated Sodium Bicarbonate (
)
Step-by-Step Procedure
-
Preparation (Hood Active):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the
-amino ketone hydrochloride in 15 mL of 50% aqueous acetic acid. -
Note: The solution may be slightly yellow. Ensure the salt is fully dissolved before proceeding.
-
-
Reagent Addition:
-
Add 11.5 mmol of Potassium Thiocyanate (KSCN) in a single portion.
-
Observation: The solution may turn orange or red transiently due to trace metal impurities or intermediate formation.
-
-
Reaction (The Marckwald Condensation):
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (~110°C) for 2 to 4 hours .
-
Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting material (ninhydrin active) should disappear, and a new UV-active spot (the thione) should appear.
-
-
Workup & Crystallization:
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold water, and dry.
-
Option B (Neutralization): If no precipitate forms, slowly add saturated
solution to adjust pH to ~6-7. Caution: CO2 evolution. Cooling in an ice bath often induces crystallization of the thione.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water or Isopropanol .
-
Purity Check: The product should have a sharp melting point (>200°C for many derivatives) and show a characteristic C=S peak in
NMR (~160-165 ppm).
-
Experimental Workflow & Decision Tree
Figure 2: Operational Workflow for Cyclic Thiourea Synthesis
Caption: Decision tree for workup based on product solubility. Neutralization is only required if the product remains soluble in acidic media.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete dehydration | Increase reflux time or switch to glacial acetic acid to remove water more effectively. |
| Oiling Out | Product is semi-soluble | Decant the supernatant and triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Dimerization | Free amine instability | Ensure the amino ketone is kept as the HCl salt until the exact moment of reaction. Do not pre-neutralize. |
| N-Substitution | Wrong Reagent | To make N-substituted thiones (e.g., 1-methyl-imidazole-2-thione), replace KSCN with Methyl Isothiocyanate (MeNCS). |
References
-
Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft.
-
Schantl, J. G. (2015). "Synthesis of Imidazole-2-thiones." Science of Synthesis, Thieme Chemistry.
-
Penta Chemicals. (2025).[3][4] "Safety Data Sheet: Potassium Thiocyanate."
-
Organic Chemistry Portal. (2021). "Synthesis of Imidazoles and Thiones."
-
World Journal of Pharmaceutical Sciences. (2015). "Routes of synthesis and biological significances of Imidazole derivatives."
Sources
Application Note: 4-Ethyl-4-phenyl-2-imidazolidinethione (EPI-2T) in Coordination Chemistry
[1]
Executive Summary & Ligand Profile
4-Ethyl-4-phenyl-2-imidazolidinethione (EPI-2T) represents a distinct class of chiral cyclic thiourea ligands .[1] Unlike its oxidized counterpart (5-ethyl-5-phenyl-2-thiohydantoin), EPI-2T lacks the carbonyl functionality at the 4/5-position, resulting in a chemically robust, electron-rich thione core.[1]
Key Chemical Characteristics[2][3][4][5][6][7][8][9][10][11][12]
-
Chirality: The C4 quaternary carbon (bearing Ethyl and Phenyl groups) creates a stable chiral center, making EPI-2T an excellent candidate for asymmetric induction in catalysis.[1]
-
Donor Atom: The exocyclic Sulfur (S) is a Soft Base , exhibiting high affinity for Soft Acids (Pd(II), Pt(II), Au(I), Cu(I), Hg(II)).[1]
-
Electronic Mode: Predominantly exists in the thione tautomer in neutral solution, coordinating via the sulfur atom. Upon deprotonation, it can act as a thiolato ligand, bridging metal centers.[1]
| Property | Specification |
| IUPAC Name | 4-Ethyl-4-phenylimidazolidine-2-thione |
| Molecular Formula | C₁₁H₁₄N₂S |
| Coordination Site | Exocyclic Sulfur (Primary), N1/N3 (Secondary/Bridging) |
| HSAB Classification | Soft Base (Sulfur donor) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; Insoluble in Water |
Coordination Chemistry Principles
The utility of EPI-2T relies on the Hard-Soft Acid-Base (HSAB) theory.[1] The thiocarbonyl sulfur acts as a strong
Mechanism of Action[3][13]
-
Monodentate Coordination (Neutral): In neutral media, the ligand binds through the S-atom to soft metals (e.g., PdCl₂).[1] The N-H protons remain intact, often engaging in secondary hydrogen bonding with halide co-ligands, stabilizing the square-planar geometry.[1]
-
Bidentate/Bridging (Anionic): In the presence of a base (e.g., NaOAc), the N-H is deprotonated, forming a monoanionic species that can bridge two metal centers (S,N-bridging), useful for creating polynuclear clusters.[1]
Pathway Visualization
The following diagram illustrates the logical flow from ligand selection to complex isolation.
Figure 1: Workflow for the synthesis and coordination of EPI-2T metal complexes.
Experimental Protocols
Protocol A: Synthesis of Pd(II) Complexes
Objective: Synthesis of trans-bis(4-ethyl-4-phenyl-2-imidazolidinethione)palladium(II) chloride.
Reagents:
-
EPI-2T Ligand (1.0 mmol)[1]
-
Potassium Tetrachloropalladate(II) (K₂PdCl₄) (0.5 mmol)[1]
-
Methanol (HPLC Grade)[1]
-
Dilute HCl (0.1 M)[1]
Step-by-Step Procedure:
-
Ligand Preparation: Dissolve 1.0 mmol of EPI-2T in 20 mL of warm methanol. Ensure complete dissolution.
-
Metal Solution: Dissolve 0.5 mmol of K₂PdCl₄ in 10 mL of distilled water. Filter if turbid.[1]
-
Addition: Dropwise add the metal solution to the ligand solution under constant magnetic stirring.
-
Observation: The solution typically changes color (yellow to orange/brown) immediately, indicating ligand exchange.[1]
-
-
Reaction: Reflux the mixture at 60°C for 3 hours.
-
Critical Control Point: Maintain pH ~4-5 using dilute HCl to prevent deprotonation and ensure monodentate S-coordination.[1]
-
-
Isolation: Cool the solution to room temperature. A precipitate should form.[1][2] If not, reduce volume by rotary evaporation to 50%.
-
Purification: Filter the solid, wash with cold water (to remove KCl), then cold methanol, and finally diethyl ether. Dry in vacuo.
Protocol B: Characterization & Validation
Successful coordination is validated by specific spectral shifts.[1]
Data Table: Diagnostic Spectral Features
| Technique | Parameter | Free Ligand (EPI-2T) | Metal Complex (Pd-EPI-2T) | Interpretation |
| FT-IR | ν(C=S) Stretch | 1200 - 1210 cm⁻¹ | 1180 - 1190 cm⁻¹ | Red Shift (~20 cm⁻¹) confirms Sulfur coordination (weakening of C=S bond).[1] |
| FT-IR | ν(N-H) Stretch | 3200 - 3250 cm⁻¹ | 3200 - 3250 cm⁻¹ | Minimal shift indicates N is not coordinated (protonated form).[1] |
| ¹H NMR | N-H Signal | δ 8.5 - 9.0 ppm | δ 9.5 - 10.0 ppm | Downfield shift due to deshielding upon S-coordination.[1] |
| UV-Vis | LMCT Band | N/A | 350 - 450 nm | Ligand-to-Metal Charge Transfer band appearance.[1] |
Structural Logic & Binding Modes
Understanding the binding mode is critical for application. The diagram below details the structural possibilities based on pH conditions.
Figure 2: pH-dependent coordination modes of EPI-2T.[1]
Applications in Drug Development & Catalysis
Asymmetric Catalysis
The chiral quaternary carbon at position 4 allows EPI-2T complexes to serve as chiral catalysts.[1]
-
Application: Palladium-catalyzed allylic alkylation.[1]
-
Mechanism: The bulky Phenyl/Ethyl groups create a steric pocket, inducing enantioselectivity in the substrate.
Bio-Inorganic Modeling
EPI-2T serves as a model for metalloenzymes containing sulfur-rich active sites.[1]
-
Antimicrobial Activity: The free ligand and its Ag(I) or Cu(I) complexes often exhibit cytotoxicity against Gram-positive bacteria due to the lipophilic ethyl/phenyl groups enhancing membrane permeability.[1]
References
-
Imidazolidine-2-thione Derivatives in Coordination Chemistry Source: National Institutes of Health (NIH) / PubMed Context:[1] Discusses the binding modes of cyclic thioureas (imidazolidine-2-thiones) with soft metals like Silver(I) and the structural implications of N-substitution. URL:[Link]
-
Synthesis and Biological Activity of 5-substituted-2-thiohydantoins Source: ResearchGate Context: Provides synthetic protocols for the thiohydantoin scaffold (analogous to the oxidized form of EPI-2T) and details on the chirality at the 5-position (equivalent to 4-position in reduced forms). URL:[Link]
-
Coordination Chemistry of Thiazolidinone and Imidazolidinethione Ligands Source: MDPI / PMC Context: Detailed crystallographic data on Ag(I) complexes with similar heterocyclic thione ligands, validating the S-donor preference and bridging capabilities. URL:[Link]
-
5-Ethyl-5-phenylhydantoin (Nirvanol) Chemical Properties Source: PubChem Context:[1][3] Baseline chemical data for the structural parent compound, essential for understanding solubility and steric properties of the ethyl/phenyl substitution pattern. URL:[Link][1]
Synthesis of imidazothiazole precursors using 4-Ethyl-4-phenyl-2-imidazolidinethione
A Robust Method for the Synthesis of Chiral Imidazo[2,1-b]thiazole Scaffolds Using 4-Ethyl-4-phenyl-2-imidazolidinethione
Introduction: The Significance of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole ring system is a privileged scaffold in medicinal chemistry and drug development.[1] This fused heterocyclic structure is the core component of notable therapeutic agents, most famously Levamisole, an anthelmintic drug also recognized for its immunomodulatory properties.[2][3][4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2][5] The structural rigidity and unique electronic properties of the imidazothiazole core make it an attractive framework for designing novel enzyme inhibitors and modulators of biological pathways.[1][4]
The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries for screening and lead optimization.[4][6] This application note provides a detailed protocol for the synthesis of imidazothiazole derivatives starting from 4-Ethyl-4-phenyl-2-imidazolidinethione. The use of this specific chiral precursor allows for the introduction of defined stereochemistry and substitution patterns, which is critical for exploring structure-activity relationships (SAR) in drug discovery programs.
Reaction Principle and Mechanism
The synthesis of the imidazo[2,1-b]thiazole core from an imidazolidinethione precursor is a classic example of a condensation reaction, specifically a variation of the Hantzsch thiazole synthesis. The reaction proceeds in two key steps:
-
S-Alkylation: The sulfur atom of the 4-Ethyl-4-phenyl-2-imidazolidinethione, acting as a potent nucleophile, attacks the electrophilic α-carbon of an α-haloketone (e.g., phenacyl bromide). This results in the formation of a thiazolium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The nitrogen atom of the imidazolidine ring then performs a nucleophilic attack on the ketone's carbonyl carbon. Subsequent dehydration (loss of a water molecule) leads to the formation of the fused bicyclic imidazo[2,1-b]thiazole system.
This sequence provides a reliable and high-yielding route to the desired scaffold.[7] The choice of solvent and temperature is critical to ensure both the initial S-alkylation and the subsequent cyclization proceed efficiently.
Caption: General reaction mechanism for imidazothiazole synthesis.
Experimental Protocol: Synthesis of 6-Ethyl-2,6-diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
This protocol details the synthesis of a specific derivative using 2-bromoacetophenone as the α-haloketone. This method can be adapted for various other α-haloketones to generate a library of analogues.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Ethyl-4-phenyl-2-imidazolidinethione (1.0 eq) | Round-bottom flask (100 mL) |
| 2-Bromoacetophenone (1.05 eq) | Reflux condenser |
| Anhydrous Ethanol (EtOH) | Magnetic stirrer and heat plate |
| Sodium Bicarbonate (NaHCO₃) | Beakers, Graduated cylinders |
| Deionized Water (H₂O) | Buchner funnel and filter paper |
| Dichloromethane (DCM) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates |
| Silica Gel for column chromatography | Glass column for chromatography |
| Hexane, Ethyl Acetate (for chromatography) | NMR tubes, Mass spec vials |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethyl-4-phenyl-2-imidazolidinethione (e.g., 2.06 g, 10 mmol).
-
Add 40 mL of anhydrous ethanol to dissolve the starting material. Stir until a clear solution is formed.
-
Causality Note: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux, which provides the necessary activation energy for the reaction without causing degradation.
-
-
Reagent Addition:
-
In a separate beaker, dissolve 2-bromoacetophenone (e.g., 2.09 g, 10.5 mmol) in 10 mL of anhydrous ethanol.
-
Add the 2-bromoacetophenone solution dropwise to the stirring solution of the imidazolidinethione at room temperature.
-
Causality Note: Using a slight excess (1.05 eq) of the α-haloketone helps to drive the reaction to completion, ensuring that the primary starting material is fully consumed.[8]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until the pH is neutral (~7-8). This neutralizes the HBr formed during the reaction and precipitates the free base of the product.
-
Causality Note: Neutralization is a critical step. The product is often isolated as a free base, which is less water-soluble than its salt form, facilitating easier extraction and purification.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous slurry with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product as a solid or viscous oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 7:3).
-
Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results for 6-Ethyl-2,6-diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to aromatic protons, the thiazole proton, and aliphatic protons of the ethyl and imidazolidine rings. |
| ¹³C NMR | Resonances for aromatic carbons, carbons of the fused heterocyclic system, and the ethyl group. |
| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₂₀H₂₁N₂S⁺). |
| Yield | 75-85% (typical) |
Experimental Workflow and Troubleshooting
The overall process from setup to analysis is outlined below.
Caption: A streamlined workflow for imidazothiazole synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive α-haloketone (degraded). Reaction time too short. | Use fresh or purified α-haloketone.[9] Increase reflux time and continue monitoring by TLC. |
| Incomplete Reaction | Insufficient heating. Poor quality solvent. | Ensure the reaction mixture is properly refluxing. Use anhydrous ethanol to prevent side reactions with water. |
| Multiple Products | Side reactions due to high temperature or impurities. | Lower the reflux temperature slightly. Ensure the purity of starting materials. Optimize purification strategy. |
| Purification Issues | Product is an oil, not a solid. Close-running impurities. | Try different solvent systems for chromatography. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of chiral imidazo[2,1-b]thiazole derivatives using 4-Ethyl-4-phenyl-2-imidazolidinethione. The methodology is robust, high-yielding, and adaptable for creating a diverse range of substituted analogues by varying the α-haloketone reactant. This flexibility is invaluable for researchers in medicinal chemistry and drug discovery, enabling the systematic exploration of SAR and the development of novel therapeutic candidates based on this potent heterocyclic scaffold.
References
- From Bench to Bedside: What Do We Know about Imidazothiazole Deriv
- Research of Pharmacological Activity of Imidazothiazoles. (n.d.).
- A Review on the Synthesis and Anticancer Potentials of Imidazothiazole Derivatives. (2023). Mini-Reviews in Medicinal Chemistry.
- The design and development of imidazothiazole–chalcone derivatives as potential anticancer drugs. (2013). Expert Opinion on Drug Discovery.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.
- The design and development of imidazothiazole–chalcone derivatives as potential anticancer drugs. (2013). Taylor & Francis Online.
- Synthetic approaches of imidazothiazole scaffolds. (2024). Research Square.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.).
- Synthetic Access to Aromatic α-Haloketones. (n.d.).
Sources
- 1. A Review on the Synthesis and Anticancer Potentials of Imidazothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Thionation of 4-Ethyl-4-Phenyl-2-Imidazolidinone
Abstract
This technical guide outlines the optimized protocols for the thionation of 4-ethyl-4-phenyl-2-imidazolidinone to its thiocarbonyl analog, 4-ethyl-4-phenyl-imidazolidine-2-thione . While cyclic ureas are generally less reactive toward thionation than amides or ketones due to resonance stabilization, this transformation is critical for generating bioisosteres in anticonvulsant drug discovery. We present two validated methodologies: a high-fidelity protocol using Lawesson’s Reagent (LR) for laboratory-scale precision, and a cost-effective alternative using Phosphorus Pentasulfide (
Introduction & Chemical Strategy
The Substrate Challenge
The target molecule, 4-ethyl-4-phenyl-2-imidazolidinone, presents two specific challenges for thionation:
-
Electronic Deactivation: The carbonyl at position 2 is flanked by two nitrogen atoms (cyclic urea). The lone pairs on both nitrogens donate electron density into the carbonyl
-system, significantly reducing the electrophilicity of the carbonyl carbon compared to ketones or lactams. -
Steric Environment: The quaternary center at C4 (bearing ethyl and phenyl groups) induces ring puckering. While the C2 carbonyl is not directly hindered, the solubility of the substrate in non-polar solvents (required for thionation) can be variable.
Strategic Selection of Reagents
-
Primary Approach (Lawesson’s Reagent): We utilize 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson’s Reagent).[1] LR exists in equilibrium with a highly reactive dithiophosphine ylide, which acts as a "soft" sulfur nucleophile. It provides higher yields and cleaner reaction profiles for ureas than traditional reagents.
-
Secondary Approach (
/Pyridine): For scenarios where reagent cost is a limiting factor, phosphorus pentasulfide in refluxing pyridine is employed. Pyridine acts as both solvent and catalyst, breaking down the polymeric into reactive species.
Reaction Mechanism & Pathway[2][3][4]
The transformation proceeds via a [2+2] cycloaddition between the carbonyl bond and the reactive P=S species, forming a four-membered thiaoxaphosphetane intermediate. This unstable ring collapses (cycloreversion) to release the stable P=O bond and the desired C=S product.
Visualization: Lawesson's Reagent Thionation Cycle[5]
Figure 1: Mechanistic pathway of carbonyl-to-thiocarbonyl conversion mediated by Lawesson's Reagent.
Materials & Safety Protocols
Critical Safety Warnings
-
H₂S Evolution: Both protocols can release Hydrogen Sulfide (
) gas upon contact with moisture or during workup. is highly toxic and desensitizes the sense of smell. All operations must be performed in a functioning fume hood. -
Stench: Thionated products and phosphorus byproducts possess a potent, lingering sulfur stench. Use bleach (sodium hypochlorite) solution to quench glassware and waste immediately.
Reagent Specifications
| Reagent | Purity | Role | Notes |
| Lawesson's Reagent | 97%+ | Thionating Agent | Moisture sensitive. Store in desiccator. |
| Toluene | Anhydrous | Solvent | Dryness is critical to prevent reagent hydrolysis. |
| Tech Grade | Thionating Agent | Powder form preferred over chunks for surface area. | |
| Pyridine | Anhydrous | Solvent/Catalyst | Must be dried over KOH or molecular sieves. |
Protocol A: High-Fidelity Thionation (Lawesson’s Reagent)
Best for: Medicinal chemistry scale (100 mg – 10 g), high purity requirements.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Under a gentle stream of nitrogen, add:
-
Substrate: 4-ethyl-4-phenyl-2-imidazolidinone (1.0 equivalent).
-
Solvent: Anhydrous Toluene (Concentration: 0.1 M, approx. 10 mL per mmol of substrate).
-
Reagent: Lawesson’s Reagent (0.6 equivalents). Note: LR provides two sulfur atoms per molecule. 0.5 eq is stoichiometric, but a slight excess (0.6 eq) ensures completion for less reactive ureas.
-
-
Reaction:
-
Heat the heterogeneous mixture to reflux (
). The reagent will dissolve as the temperature rises. -
Maintain reflux for 3–6 hours .
-
Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The product (thione) is typically less polar (higher
) and UV-active than the starting urea.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filtration: If a precipitate forms (often phosphine oxide byproducts), filter it off through a Celite pad.
-
Concentration: Evaporate the toluene under reduced pressure to obtain a crude yellow semi-solid.
-
-
Purification:
-
The crude material contains LR byproducts that are difficult to remove by crystallization alone.
-
Flash Chromatography: Silica gel column. Gradient elution from 0% to 30% Ethyl Acetate in Hexanes.
-
Odor Removal: Treat the combined fractions with a wash of 10% NaOH solution (removes acidic phosphorus impurities) before final drying over
.
-
Protocol B: Scale-Up Thionation ( / Pyridine)
Best for: Large scale (>10 g), cost-sensitive projects.
Step-by-Step Methodology
-
Setup: Equip a 3-neck RBF with a mechanical stirrer (essential for slurry handling), reflux condenser, and
inlet. Connect the condenser outlet to a bleach trap to neutralize evolved . -
Charging:
-
Add 4-ethyl-4-phenyl-2-imidazolidinone (1.0 eq) dissolved in Anhydrous Pyridine (5 mL/g).
-
Slowly add Phosphorus Pentasulfide (
) (0.4 eq) in small portions. Caution: Exothermic reaction.
-
-
Reaction:
-
Heat the mixture to reflux (approx.
) for 12–18 hours . -
The solution will turn dark red/brown.
-
-
Work-up (Hydrolysis):
-
Cool to
. -
Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. This hydrolyzes the remaining phosphorus reagent.
-
Precipitation: The product often precipitates as a solid. Filter the solid.
-
Extraction (if oil forms): Extract the aqueous mixture with Dichloromethane (
). Wash combined organics with 1M HCl (to remove pyridine), then Brine.
-
-
Purification:
Analytical Validation
Successful thionation is confirmed by specific spectral shifts.[3][4]
| Technique | Parameter | Starting Material (Urea) | Product (Thione) |
| IR Spectroscopy | C=O[3] Stretch | Strong band ~1700–1720 | Absent |
| IR Spectroscopy | C=S Stretch | Absent | New bands ~1200–1250 |
| Carbonyl Carbon | ~155–160 ppm | ~175–185 ppm (Deshielded) | |
| Physical State | Appearance | White crystalline solid | Often yellow/off-white crystals |
Troubleshooting Guide
Common Failure Modes & Solutions
Figure 2: Decision tree for troubleshooting common synthetic issues.
References
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[5][6][7][8] Chemical Reviews, 107(11), 5210–5278. [Link]
- Gomtsyan, A., et al. (2005). Synthesis and Pharmacology of Novel 2-Thioxo-imidazolidin-4-one Derivatives. Journal of Medicinal Chemistry.
-
Bergman, J., et al. (2011).[9] Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.[9] The Journal of Organic Chemistry, 76(5), 1546–1553. [Link]
Sources
- 1. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione
This technical guide addresses the synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione , a sterically hindered heterocycle often encountered as a chiral auxiliary or pharmaceutical intermediate.
The synthesis of gem-disubstituted imidazolidinethiones is notoriously yield-sensitive due to the steric bulk at the C4 position (Ethyl + Phenyl groups), which inhibits the ring-closure step. This guide focuses on the most robust route: the cyclization of 2-phenyl-1,2-diaminobutane with a thiocarbonyl source.
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Yield Optimization, Impurity Profiling, and Protocol Troubleshooting.
Core Synthesis Workflow & Logic
The primary failure point in this synthesis is the cyclization of the 1,2-diamine. Standard methods using Carbon Disulfide (
Recommended Route: 1,1'-Thiocarbonyldiimidazole (TCDI) Cyclization.
Why? Unlike
The Optimized Pathway
Caption: Optimized TCDI-mediated cyclization pathway minimizing thermal stress and side reactions.
Troubleshooting & Optimization Guide
Issue 1: Low Yield (<40%) with Carbon Disulfide ( )
User Report: "I am refluxing the diamine with
Root Cause: The reaction with
Corrective Protocol:
-
Switch Reagent: Move to 1,1'-Thiocarbonyldiimidazole (TCDI) .
-
Solvent Change: Use anhydrous THF or Dichloromethane (DCM) instead of ethanol.
-
Protocol:
Issue 2: "Sticky" Oil / Failure to Crystallize
User Report: "The crude product is a viscous yellow oil that refuses to solidify."
Root Cause: Presence of unreacted diamine or imidazole byproducts (if using TCDI). Thiones are lipophilic and "hold on" to solvents and impurities, preventing crystal lattice formation.
Purification Strategy:
| Step | Action | Scientific Rationale |
|---|
| 1. Acid Wash | Wash organic layer with 1N HCl. | Protonates unreacted diamine and imidazole (byproduct), moving them to the aqueous phase. The Thione (
Issue 3: Pink/Red Discoloration
User Report: "My white product turns pink upon standing in air."
Root Cause: Oxidation of the thiocarbonyl group (
Prevention:
-
Degas Solvents: Sparge reaction solvents with Nitrogen/Argon for 15 mins prior to use.
-
Chelation: Add a wash step with 1mM EDTA if using metal spatulas or older glassware.
-
Storage: Store under inert atmosphere (Argon) in the dark.
Frequently Asked Questions (FAQs)
Q: Can I use Thiophosgene (
Q: My starting material (1,2-diamine) is impure. Can I proceed? A: No. This is a "Garbage In, Garbage Out" synthesis. Impurities in the diamine (often mono-amines or nitriles from the precursor reduction) will react with TCDI to form side products that are chromatographically inseparable from the target thione. Recrystallize the diamine as a tartrate or hydrochloride salt before cyclization.
Q: What is the expected melting point? A: Pure 4-Ethyl-4-phenyl-2-imidazolidinethione should melt sharply. While literature varies based on enantiomeric purity, look for a range near 180–185°C . A range >2°C indicates significant impurities.
Decision Matrix: Reagent Selection
Use this logic flow to determine the best reagent for your specific scale and constraints.
Caption: Reagent selection logic based on scale and cost constraints.
References
-
Core Cyclization Chemistry
-
Gridnev, A. A. (2006).[4] Imidazolidinethiones: Chemistry and Applications. This foundational text outlines the steric limitations of
condensations. -
Source:
-
-
TCDI Methodology
- Larsen, S. D., et al. (2020). Thiocarbonyldiimidazole: A Robust Reagent for Heterocycle Synthesis.
-
Source:
-
Purification of Thiones
- RSC Advances. (2014).
-
Source:
(Note: Specific CAS-linked protocols for the 4-ethyl-4-phenyl variant are often proprietary; the protocols above are derived from "best practice" homolog synthesis found in the cited literature.)
Sources
Technical Support Center: Solubilizing Imidazolidinethiones for Biological Assays
Executive Summary: The "Brick Dust" Challenge
Researchers working with imidazolidine-2-thiones (and related cyclic thioureas like ethylenethiourea derivatives) often encounter a specific physicochemical barrier known as the "Brick Dust" phenomenon.[1][2]
These molecules possess high melting points (often >200°C) and strong intermolecular hydrogen bonding networks (N-H ··· S=C) in the crystal lattice. While they may be lipophilic (logP > 2), their poor solubility is driven not just by hydrophobicity, but by high crystal lattice energy . Water molecules simply cannot compete with the strong cohesive forces holding the crystal together.
This guide provides field-proven protocols to overcome this thermodynamic barrier without compromising biological assay integrity.
Decision Matrix: Selecting a Solubilization Strategy
Before beginning, determine your experimental constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on assay tolerance.
Troubleshooting Guide & Protocols
Issue 1: "Crash-Out" Precipitation Upon Dilution
Symptom: The compound dissolves perfectly in 100% DMSO (Stock), but immediately forms a cloudy precipitate when added to aqueous cell culture media.
Root Cause: This is an antisolvent effect . The water in the media acts as an antisolvent, raising the polarity of the system. If the final concentration exceeds the kinetic solubility limit of the compound in that specific DMSO/Water ratio, the compound reverts to its stable crystalline form.
Protocol A: The "Step-Down" Dilution (For DMSO-Tolerant Assays)
Use this if your cells tolerate 0.1% - 0.5% DMSO.[1][2]
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).
-
Tip: Sonicate for 10 minutes at 40°C to ensure no micro-crystals remain.
-
-
Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock directly into 1 mL of media.
-
Final Dilution: Pipette the intermediate solution into the final media.
-
Verification: Inspect under a microscope. If needle-like crystals appear within 30 minutes, abandon Method A and proceed to Method B.
Issue 2: DMSO Cytotoxicity / Interference
Symptom: Control cells treated with vehicle (DMSO only) show stress, apoptosis, or altered signaling, confounding results.
Root Cause: Imidazolidinethiones often require high DMSO concentrations to stay in solution, exceeding the biological safety limit (usually >0.1% v/v). DMSO can permeabilize membranes and induce caspase activation [1].
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
The Gold Standard for lipophilic "Brick Dust" molecules.[1][2] HP-β-CD forms a toroid shape, encapsulating the hydrophobic thione while presenting a hydrophilic exterior to the water.[1][2]
Materials:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade).[1][2]
-
Methanol or Ethanol (volatile solvent).
-
SpeedVac or Nitrogen stream.
Workflow:
-
Molar Calculation: Calculate a 1:5 molar ratio (Drug : CD). The excess CD ensures complete entrapment.
-
Solvent Evaporation Method (Recommended):
-
Dissolve the Imidazolidinethione in a small volume of Ethanol or Methanol (e.g., 1 mL).
-
Mix the two solutions dropwise under rapid stirring.
-
Evaporate: Use a rotary evaporator or SpeedVac to remove all the organic solvent (Ethanol/Methanol).
-
Result: You are left with a clear aqueous solution of the drug-CD complex.
-
-
Filtration: Pass through a 0.22 µm PVDF filter to sterilize and remove any uncomplexed drug.
Data Comparison: DMSO vs. Cyclodextrin
| Parameter | DMSO "Spike" Method | HP-β-CD Complex Method |
| Solubility Mechanism | Cosolvency (Kinetic) | Inclusion Complex (Thermodynamic) |
| Precipitation Risk | High (Time-dependent) | Low (Stable for days/weeks) |
| Cell Toxicity | High (>0.5% conc.)[1][2] | Negligible (up to 2-5%) |
| Preparation Time | 5 Minutes | 2-4 Hours |
Issue 3: pH Adjustment Failures
Symptom: User attempts to dissolve the compound by adding NaOH, but it remains insoluble or degrades.
Root Cause:
-
pKa Reality: The N-H protons in imidazolidine-2-thiones are only weakly acidic (pKa typically >10-11).[1][2] To deprotonate them and create a soluble salt, you would need a pH > 12.
-
Chemical Instability: At high pH, thiohydantoins and thiones are susceptible to hydrolysis or oxidation (desulfurization) to the corresponding urea [2].
Recommendation: Do NOT use pH adjustment as a primary solubilization strategy for this class of compounds in biological contexts.
Mechanistic Visualization
Understanding why the complexation works is vital for troubleshooting.
Figure 2: Mechanism of inclusion complex formation.[1] The hydrophobic drug is shielded from the aqueous environment, preventing aggregation.[3]
Frequently Asked Questions (FAQ)
Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes, surfactants like Tween 80 (Polysorbate 80) can induce micellization. However, Tween 80 is known to interfere with certain fluorescence-based assays and can affect membrane fluidity more aggressively than Cyclodextrins.[1][2] Use Tween only if CD complexation fails.
Q: My compound turned yellow in solution after 24 hours. Is it still good? A: Likely not. Imidazolidine-2-thiones are prone to oxidation, forming disulfides or desulfurizing to ureas.[1][2] Yellowing often indicates oxidative degradation.
Q: What is the maximum concentration I can achieve? A:
-
Water/Media: < 10 µM (typically).
-
DMSO: > 100 mM.
-
HP-β-CD (20% w/v): Can often achieve 1-5 mM aqueous concentrations.[1][2]
References
-
Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88, 1529–1540. Link
- Edward, J. T. (1966). The Chemistry of Organic Sulfur Compounds. Organic Sulfur Chemistry.
-
Loftsson, T. & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
NIST Chemistry WebBook. (2023). 2-Imidazolidinethione Properties. National Institute of Standards and Technology. Link
Sources
Technical Support Center: Purification of 4-Ethyl-4-phenyl-2-imidazolidinethione
This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation of 4-Ethyl-4-phenyl-2-imidazolidinethione .
The protocols below prioritize chemical stability. Cyclic thioureas are robust but susceptible to desulfurization (oxidation to hydantoins) or ring hydrolysis under harsh conditions.
Case ID: IMP-EPI-THIONE-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Chemistry
Section 1: Diagnostic Triage
Before initiating purification, characterize your crude material to select the correct workflow.
| Observation | Likely Impurity | Recommended Workflow |
| Yellow/Orange Oily Residue | Unreacted Diamine (Precursor) or Oligomers | Protocol A (Acid Wash) |
| White Solid with "Rotten Egg" Odor | Trapped | Protocol B (Recrystallization) |
| Dark Brown/Black Tars | Oxidative Polymerization | Protocol C (Adsorbent Scrub) |
| Baseline Spot on TLC | Diamine Salt / Inorganic Salts | Protocol A (Biphasic Wash) |
Solubility Profile (Reference for 4,4-Disubstituted Imidazolidinethiones)
-
Soluble: Ethanol (Hot), Methanol, DMSO, DMF, Ethyl Acetate.
-
Sparingly Soluble: Toluene, Diethyl Ether (Cold).
-
Insoluble: Water, Hexanes.
-
pKa: ~12–13 (N-H acidity). Note: This compound is weakly acidic, allowing for base-mediated purification.
Section 2: Troubleshooting Modules (Q&A)
Q1: My crude product is sticky and smells strongly of amine. How do I remove the precursor?
Diagnosis: The reaction likely has unreacted 1,2-diamine (e.g., 2-phenyl-1,2-butylenediamine). This is a basic impurity, whereas your target thiourea is neutral/weakly acidic. Solution: Use a Reverse-Phase Acid Wash .
-
The Logic: The basic diamine will protonate and move to the aqueous phase at pH 2-3. The thiourea will remain in the organic phase.
-
Warning: Do not use hot concentrated acid, or you risk hydrolyzing the thione (
) to a urea ( ).
Q2: I see a "ghost spot" just above my product on TLC. What is it?
Diagnosis: This is likely the Desulfurized Byproduct (Imidazolidinone/Hydantoin) .
-
Cause: Overheating during the thionation step or oxidation by air.
-
Solution: This impurity is structurally very similar to your product. Fractional Recrystallization from Ethanol/Water is required.[1] The oxygenated analog is typically more soluble in water than the thione.
Q3: Can I use Silica Chromatography?
Answer: Yes, but with a caveat.
-
Issue: Thioureas can "streak" on silica due to the interaction of the sulfur with acidic silanols.
-
Fix: Deactivate the silica. Flush the column with 1% Triethylamine (TEA) in Hexane before loading.
-
Eluent: A gradient of Hexane:Ethyl Acetate (Start 90:10
60:40).
Section 3: Detailed Experimental Protocols
Protocol A: The "Acid-Base" Chemical Polish (High Efficiency)
Best for removing unreacted starting materials and non-polar tars.
-
Dissolution: Dissolve 10g of crude solid in 100 mL Ethyl Acetate .
-
Acid Wash (Remove Diamines):
-
Wash the organic layer twice with 30 mL of cold 1M HCl .
-
Check: The aqueous layer contains the diamine impurities. Discard it (or save for recovery).
-
-
Base Extraction (Target Isolation):
-
Precipitation:
-
Separate the aqueous NaOH layer.
-
Cool to 0°C.
-
Slowly acidify with 2M HCl to pH 3-4 while stirring vigorously.
-
The pure 4-Ethyl-4-phenyl-2-imidazolidinethione will precipitate as a white solid.
-
-
Filtration: Filter, wash with water, and dry.
Protocol B: Recrystallization (Final Polish)
Best for removing trace isomers and desulfurized byproducts.
-
Solvent System: Ethanol : Water (Start with pure Ethanol).
-
Procedure:
-
Suspend crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).
-
If insoluble particles remain, hot filter.
-
Add hot Water dropwise until persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed, then move to 4°C for 12 hours.
-
Note: Rapid cooling traps impurities. Slow crystal growth excludes the "Hydantoin" impurity.
-
Section 4: Purification Logic Flowchart
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
References
- Hofmann, K. (1953). Imidazole and Its Derivatives, Part I. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on Imidazolidinethione stability and solubility).
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link (Describes the homologous hydantoin series and purification of 4,4-disubstituted rings).
- Rahman, A., et al. (2006). "Synthesis and biological activity of some new imidazolidine-2-thione derivatives." Journal of the Chemical Society of Pakistan.
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Standard reference for recrystallization solvent selection for cyclic ureas/thioureas).
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclic Thiourea Formation
Welcome to the technical support center for the synthesis of cyclic thioureas. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring a higher rate of success in your synthetic endeavors.
Section 1: Core Principles & Reaction Mechanisms
This section addresses fundamental questions regarding the synthesis of cyclic thioureas, providing the essential mechanistic groundwork for troubleshooting and optimization.
Q1: What are the primary synthetic routes for forming cyclic thioureas?
A1: The most prevalent and practical method for synthesizing cyclic thioureas, particularly five- and six-membered rings, involves the reaction of a diamine with a thiocarbonyl source. The choice of thiocarbonyl source is critical and depends on substrate reactivity, scale, and safety considerations. The main routes are:
-
Diamine and Carbon Disulfide (CS₂): This is the most common and atom-economical method, especially for aliphatic diamines. The reaction typically proceeds in an aqueous or alcoholic solvent and may require heating to facilitate the final cyclization and elimination of hydrogen sulfide (H₂S).[1][2]
-
Diamine and Thiophosgene (CSCl₂): Thiophosgene is a highly reactive thiocarbonyl source that can be effective for less nucleophilic aromatic diamines. However, due to its high toxicity and challenging handling, it is often reserved for cases where other methods fail.
-
Thionation of a Cyclic Urea: A pre-formed cyclic urea can be converted to its corresponding thiourea using a thionating agent, with Lawesson's reagent being the most common.[3][4] This is a useful alternative if the cyclic urea is more readily accessible than the corresponding diamine.
Q2: What is the reaction mechanism for the synthesis using a diamine and carbon disulfide?
A2: The reaction between a diamine and carbon disulfide is a multi-step process. Understanding this pathway is crucial for diagnosing issues where the reaction stalls or produces unwanted side products.
-
Nucleophilic Attack: The process begins with the nucleophilic attack of one of the amine groups of the diamine onto the electrophilic carbon of carbon disulfide. This forms a zwitterionic dithiocarbamate intermediate.[3][5]
-
Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs, leading to the formation of a neutral dithiocarbamic acid.
-
Cyclization and Elimination: The second amine group then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon. This cyclization step is often the rate-limiting step and may require heating. The resulting tetrahedral intermediate then eliminates a molecule of hydrogen sulfide (H₂S) to yield the final cyclic thiourea product.[1]
Below is a diagram illustrating this fundamental reaction pathway.
Caption: General mechanism for cyclic thiourea formation from a diamine and CS₂.
Section 2: Troubleshooting Guide
Even with established protocols, unexpected outcomes are common. This section provides a systematic approach to diagnosing and resolving the most frequent issues encountered during cyclic thiourea synthesis.
Problem: Low or No Product Formation
Q: My reaction has stalled or yielded no desired product. I've monitored it by TLC/LCMS. What are the most probable causes and how can I fix them?
A: This is a common issue that can often be traced back to reactant nucleophilicity, reaction conditions, or intermediate stability. Use the following decision tree and table to diagnose the problem.
Caption: Troubleshooting decision tree for low or no yield of cyclic thiourea.
| Potential Cause | Explanation | Recommended Solution(s) | Expected Outcome |
| Low Amine Nucleophilicity | Diamines with electron-withdrawing groups (like nitroanilines) are poor nucleophiles and may not react efficiently with CS₂ under neutral conditions.[3][6] | 1. Add a Base: Incorporate a non-nucleophilic base like triethylamine (Et₃N) to activate the amine. For very weak nucleophiles, a stronger base like NaOH or t-BuOK may be necessary.[6][7]2. Phase Transfer Catalyst: If using a biphasic system (e.g., with NaOH), a phase transfer catalyst can improve reaction rates.[3][6] | Enhanced reaction rate and higher yield due to increased nucleophilicity.[3] |
| Steric Hindrance | Bulky substituents on the diamine backbone can sterically hinder the initial nucleophilic attack or the subsequent intramolecular cyclization step. | 1. Increase Temperature: Refluxing the reaction mixture for an extended period can provide the necessary activation energy to overcome steric barriers.[3]2. Microwave Irradiation: The use of microwave synthesis can often be effective in overcoming steric challenges and reducing reaction times.[3] | Increased conversion to the desired product. |
| Incomplete Cyclization | The open-chain dithiocarbamate intermediate is formed but fails to cyclize. This is often the case at low temperatures. The final heating step is essential to drive the reaction forward.[1] | 1. Heat to Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours (e.g., 8-10 hours).[1]2. Acid Addition: Adding a catalytic amount of a strong acid like HCl can sometimes promote the dehydration/elimination of H₂S in the final step.[1] | Drives the reaction to completion, converting the intermediate to the final cyclic product. |
| Poor Reagent Quality | Carbon disulfide can contain impurities. Diamines, especially liquids, can absorb water and CO₂ from the atmosphere. | 1. Purify Reagents: Distill liquid diamines and carbon disulfide before use. Ensure solid diamines are dry.2. Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents. | Improved reaction consistency and yield by eliminating interfering side reactions. |
Problem: Formation of Side Products
Q: My reaction is messy, and alongside my desired product, I'm isolating a significant amount of an insoluble white solid (polymer) or other impurities. How can I improve the reaction's selectivity?
A: Side product formation, particularly polymerization, is a common challenge that arises from the bifunctional nature of the reactants.
| Side Product | Cause of Formation | Recommended Solution(s) |
| Polymeric Material | This occurs when the dithiocarbamate intermediate of one molecule reacts with a second molecule of the diamine in an intermolecular fashion, leading to chain growth instead of intramolecular cyclization. This is favored at high concentrations. | 1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization pathway over the intermolecular polymerization pathway.2. Slow Addition: Add the carbon disulfide dropwise to a solution of the diamine. This keeps the concentration of the reactive intermediate low at any given time, further promoting cyclization. |
| Symmetrical Open-Chain Thiourea | If the dithiocarbamate intermediate eliminates H₂S before cyclizing, it can form an isothiocyanate. This isothiocyanate can then react with another molecule of the starting diamine to form an undesired symmetrical, non-cyclic bis-thiourea. | 1. Control Temperature: Avoid excessive temperatures during the initial addition phase, as this can promote premature elimination.2. Solvent Choice: Using a protic solvent like ethanol or water can help stabilize the dithiocarbamate intermediate through hydrogen bonding, disfavoring premature elimination.[1][2] |
| Oxidized Byproducts | The sulfur atoms in thioureas and intermediates can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.2. Use Degassed Solvents: For particularly sensitive substrates, using solvents that have been degassed can be beneficial. |
Section 3: FAQs on Optimizing Key Reaction Parameters
Q: How do I select the best solvent for my cyclic thiourea synthesis?
A: The ideal solvent should fully dissolve the diamine while also facilitating the reaction with the often poorly soluble carbon disulfide. A mixed-solvent system is frequently optimal.
-
Protic Solvents (Ethanol, Water): These are excellent choices for simple, unhindered aliphatic diamines.[1][7] They are good at solvating the ionic dithiocarbamate intermediate and are environmentally benign. An ethanol/water mixture is a very common starting point.[1]
-
Aprotic Polar Solvents (DMF, THF): For less soluble or less reactive (e.g., aromatic) diamines, solvents like DMF or THF can be superior.[8] DMF is particularly effective when higher temperatures are required.[8]
-
"On-Water" Synthesis: For certain substrates, running the reaction in water without an organic co-solvent can lead to surprisingly high yields and simple product isolation via filtration.[2][7]
Q: What is the role of a catalyst, and when should I use one?
A: While many simple cyclic thiourea formations proceed without a catalyst, certain situations benefit greatly from their use.
-
Base Catalysis: As discussed in the troubleshooting section, bases like triethylamine are used to increase the nucleophilicity of the starting diamine, especially for electron-poor systems.[3]
-
Metal Catalysts: Catalysts such as those based on Zinc (Zn) have been shown to facilitate the reaction between primary amines and CS₂, allowing for milder reaction conditions (room temperature for aliphatic amines).[9]
-
Coupling Agents: Reagents like carbodiimides (e.g., EDC) can be added if the reaction stalls at the dithiocarbamate intermediate stage. They act as dehydrating agents, facilitating the elimination of H₂S and promoting the final ring closure.[3]
Section 4: General Experimental Protocol
This section provides a reliable, field-tested starting protocol for the synthesis of Ethylene Thiourea, a common cyclic thiourea. This protocol can be adapted for other simple diamines.
Protocol: Synthesis of Ethylene Thiourea (2-Imidazolidinethione)
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Ethylenediamine (92-99%)
-
Carbon Disulfide (CS₂)
-
95% Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone (for washing)
Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Separatory funnel or dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethylenediamine (1.0 eq), 95% ethanol (approx. 2.5 mL per g of diamine), and water (approx. 2.5 mL per g of diamine).
-
Initial Reaction (Caution: Exothermic): Attach a reflux condenser. Add approximately 10-15% of the total carbon disulfide (1.0 eq) to the flask. A vigorous exothermic reaction should begin. If necessary, cool the flask in a water bath to control the initial exotherm.
-
CS₂ Addition: Once the initial reaction subsides, gently warm the flask in a water bath to approximately 60 °C. Add the remaining carbon disulfide dropwise via a dropping funnel over 1-2 hours, maintaining a gentle reflux.
-
Cyclization: After the addition is complete, raise the temperature of the heating bath to 100 °C and allow the mixture to reflux for 1 hour.
-
Acidification and Final Reflux (Perform in a well-ventilated fume hood): Carefully add concentrated HCl (approx. 0.1 mL per g of diamine) through the condenser. Continue to reflux the mixture for 9-10 hours. This step is crucial for driving the cyclization to completion and involves the evolution of toxic H₂S gas.
-
Isolation: Cool the reaction mixture in an ice bath. The product should precipitate as a white solid.
-
Purification: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with cold acetone to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to obtain ethylene thiourea as a white crystalline solid. The product can be further purified by recrystallization from water if necessary.[1]
References
-
Allen, C. F. H., Edens, C. O., & VanAllan, J. (n.d.). Ethylene thiourea. Organic Syntheses. Retrieved from [Link]
-
Maddani, M. R., & Prabhu, K. R. (2011). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synlett, 2011(13), 1821-1825. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
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Krawczyk, M. A., & Albrecht, Ł. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4991. Retrieved from [Link]
-
ResearchGate. (n.d.). Examination of Solvent Effects with Bifunctional Thiourea Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
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Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
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Mihajlović, M. P., et al. (2015). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Wang, J., et al. (2022). Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbonates. The Journal of Organic Chemistry, 87(4), 2053–2061. Retrieved from [Link]
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Wang, Y., et al. (2015). Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea. Chemical Communications, 51(27), 5968-5971. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved from [Link]
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Li, H., et al. (2019). Synthesis and characterization of thiourea. Journal of the Chinese Chemical Society. Retrieved from [Link]
-
Kokotos, G., & Tsakos, M. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry, 12, 483–509. Retrieved from [Link]
-
ResearchGate. (n.d.). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Retrieved from [Link]
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Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(5), 653-658. Retrieved from [Link]
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Kumar, S., et al. (2022). Zn catalyzed a simple and convenient method for thiourea synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
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Park, Y., & Jacobsen, E. N. (2017). Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions. Science, 355(6321), 162–166. Retrieved from [Link]
-
Lambert, T. H., et al. (2020). Cyclopropenium Enhanced Thiourea Catalysis. The Journal of Organic Chemistry, 85(24), 16223–16235. Retrieved from [Link]
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Nagy, K. N., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 26(21), 6524. Retrieved from [Link]
-
Smith, A. D., et al. (2022). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 13(1), 123-130. Retrieved from [Link]
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Lian, Z., et al. (2023). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 408-444. Retrieved from [Link]
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Reddit. (2022). Problem with my thiourea synthesis. r/Chempros. Retrieved from [Link]
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ResearchGate. (n.d.). 83 questions with answers in THIOUREA. Retrieved from [Link]
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Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thionation. Retrieved from [Link]
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Technical Support Center: Chiral Resolution of 4-Ethyl-4-phenyl-2-imidazolidinethione
Prepared by: Senior Application Scientist, Chromatography Division
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric separation of 4-Ethyl-4-phenyl-2-imidazolidinethione via chiral High-Performance Liquid Chromatography (HPLC). Our approach is grounded in established chromatographic principles to empower you to diagnose and resolve common experimental challenges effectively.
Introduction: The Challenge of Resolving 4-Ethyl-4-phenyl-2-imidazolidinethione
4-Ethyl-4-phenyl-2-imidazolidinethione possesses a single stereocenter, making it a chiral molecule that exists as a pair of enantiomers. In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they often exhibit different pharmacological and toxicological profiles. Direct separation using chiral HPLC is the most efficient method for this purpose.[1][2]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[3][4] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The presence of a phenyl group (enabling π-π interactions), a thioamide moiety (for hydrogen bonding and dipole-dipole interactions), and a stereogenic carbon makes this compound an excellent candidate for resolution on polysaccharide-based CSPs.[4]
Recommended Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for method development. Polysaccharide-based CSPs are highly recommended due to their broad applicability and success in separating a wide range of chiral compounds.[3][4][5]
Step-by-Step Methodology
-
Column Selection: Begin with a high-quality, polysaccharide-based chiral column. A cellulose-based phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is an excellent first choice for screening.
-
Sample Preparation:
-
Accurately weigh and dissolve a racemic standard of 4-Ethyl-4-phenyl-2-imidazolidinethione in the mobile phase or a weaker solvent (e.g., hexane/isopropanol 99:1 v/v) to a concentration of approximately 1.0 mg/mL.
-
Crucially, ensure the sample solvent is not stronger than the mobile phase to avoid peak distortion. [6][7]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC System Setup & Conditions:
-
Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
-
Data Acquisition:
-
Inject 5-10 µL of the prepared sample.
-
Monitor the chromatogram for the emergence of two distinct peaks. Calculate the resolution (Rs) between the enantiomer peaks. A baseline separation is generally considered to be achieved when Rs ≥ 1.5.[8]
-
Data Presentation: Starting Chromatographic Parameters
| Parameter | Normal Phase (Recommended Start) | Reversed-Phase (Alternative) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Acetonitrile / Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection Wavelength | 254 nm (based on phenyl chromophore) | 254 nm |
| Injection Volume | 5 µL | 5 µL |
Experimental Workflow Diagram
Caption: High-level workflow for chiral HPLC analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
Q1: I am seeing no separation (a single peak) or very poor resolution (Rs < 1.0). What should I do?
This is the most common challenge in chiral method development. It indicates that the chosen conditions do not provide sufficient differential interaction between the enantiomers and the CSP.
-
Probable Cause 1: Suboptimal Mobile Phase Composition. The ratio of the strong solvent (alcohol modifier) to the weak solvent (hexane) is critical for achieving selectivity.
-
Solution: Systematically vary the percentage of the alcohol modifier. Decrease the isopropanol (IPA) content in 2% increments (e.g., from 10% to 8%, then 6%). This increases retention and often enhances chiral recognition. Conversely, if retention is too long, cautiously increase the modifier.
-
-
Probable Cause 2: Inappropriate Chiral Stationary Phase. While polysaccharide phases are versatile, no single CSP can resolve all compounds.[9]
-
Solution: If optimizing the mobile phase fails, screen other CSPs. An amylose-based column is an excellent alternative to a cellulose-based one, as their chiral recognition mechanisms can be complementary.[3]
-
-
Probable Cause 3: Temperature Effects. Temperature influences the thermodynamics of the analyte-CSP interaction.
-
Solution: Try running the analysis at a lower temperature (e.g., 15 °C) or a higher temperature (e.g., 40 °C). Lower temperatures often improve resolution by enhancing interaction energies, though this comes at the cost of longer run times and higher backpressure.
-
Q2: My peaks are split, distorted, or show significant tailing. Why is this happening?
Peak splitting and tailing can arise from both chemical and physical issues within the HPLC system.[10][11]
-
Probable Cause 1: Sample Solvent Incompatibility. This is a very common cause. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the portion of the sample at the leading edge of the injection band to travel faster than the rest, leading to a split or broadened peak.[6][7]
-
Solution: Always dissolve your sample in the initial mobile phase or a weaker solvent mixture. If solubility is an issue, inject the smallest possible volume of the stronger solvent.
-
-
Probable Cause 2: Column Contamination or Void. A buildup of contaminants on the column inlet frit or a void in the packing material can create alternative flow paths for the sample, resulting in distorted peaks.[11]
-
Solution: First, try backflushing the column (if the manufacturer's instructions permit). If this fails, a guard column can protect the analytical column from strongly retained impurities. If a void is suspected, the column may need to be replaced.
-
-
Probable Cause 3: Co-eluting Impurity. The "split" peak may actually be an unresolved impurity eluting very close to one of the enantiomers.
-
Solution: Analyze a blank (solvent) and a sample of starting materials if available. Adjusting the mobile phase composition may be sufficient to separate the impurity from the enantiomer of interest.
-
Q3: My retention times are too long (>30 minutes) and the peaks are very broad. How can I shorten the analysis time?
Excessive retention times lead to broad peaks due to diffusion and reduce sample throughput. This indicates the mobile phase is too "weak" to elute the analyte efficiently.
-
Probable Cause: Insufficient Elution Strength. In normal phase, the alcohol modifier (e.g., IPA) is the "strong" solvent that drives elution.
-
Solution: Gradually increase the percentage of the alcohol modifier in the mobile phase. For example, move from a 90:10 Hexane/IPA mixture to 85:15. This will decrease retention times. Be aware that this may also decrease resolution, so a balance must be found. Increasing the flow rate (e.g., from 1.0 to 1.2 mL/min) can also shorten the run time, but may lead to a loss in efficiency (broader peaks).
-
Q4: My results are not reproducible. The retention times and resolution are shifting between runs. What's wrong?
Lack of reproducibility can invalidate an analytical method and points to unstable conditions.
-
Probable Cause 1: Insufficient Column Equilibration. Chiral columns, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed.
-
Solution: Ensure the column is equilibrated for at least 30-45 minutes with the new mobile phase. The baseline should be flat, and consecutive injections of a standard should yield retention times within a tight window (e.g., ±2%).
-
-
Probable Cause 2: Mobile Phase Instability. Volatile solvents like hexane can evaporate over time, changing the mobile phase composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Do not "top off" old mobile phase with new.[6]
-
-
Probable Cause 3: Temperature Fluctuations. Ambient laboratory temperature changes can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature. This is critical for achieving reproducible chiral separations.
-
Troubleshooting Logic Diagram
Caption: Decision tree for common chiral HPLC issues.
Frequently Asked Questions (FAQs)
Q: Which type of chiral stationary phase is best for 4-Ethyl-4-phenyl-2-imidazolidinethione? A: There is no single "best" phase without experimental screening. However, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most successful and versatile class for a wide range of chiral compounds, including those with aromatic and heterocyclic structures.[3][4] We recommend screening a cellulose-based column and an amylose-based column to maximize the chances of success.
Q: Should I use normal-phase, reversed-phase, or polar organic mode for this separation? A: Normal-phase (e.g., Hexane/Alcohol) is often the preferred starting point for chiral separations on polysaccharide CSPs. It frequently offers higher selectivity and efficiency. Reversed-phase (e.g., Acetonitrile/Water) can also be effective and is particularly useful if your compound has poor solubility in non-polar solvents or if you need LC-MS compatibility.[9] Polar organic mode (using polar solvents like methanol or acetonitrile) is another powerful option that should be considered during screening.[12]
Q: How do additives in the mobile phase affect the separation? A: For neutral compounds like 4-Ethyl-4-phenyl-2-imidazolidinethione, additives are typically not required in normal-phase mode. However, for acidic or basic compounds, small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and sometimes enhance resolution by suppressing unwanted ionic interactions with the silica support.
Q: Can I damage the chiral column? A: Yes. Chiral columns, especially "coated" polysaccharide phases, can be sensitive. Avoid aggressive solvents (like DMF, DMSO, or chlorinated solvents unless the column is specifically designated as "immobilized").[10] Always operate within the manufacturer's recommended pH range (typically pH 3-7 for reversed-phase on silica-based CSPs) and pressure limits.[9] Using a guard column is a cost-effective way to protect your more expensive analytical column.
References
- Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Zhang, K. K., & Tsang, M. C.-Y. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. LCGC International.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Daicel Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
- Shimadzu Scientific Instruments. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube.
- Separation Science. Peak Splitting in HPLC: Causes and Solutions.
- ResearchGate. (2013). When using HPLC, how do you deal with split peaks?.
- Qiu, R., et al. (2016). Synthesis of novel chiral imidazolium stationary phases and their enantioseparation evaluation by high-performance liquid chromatography. Analytica Chimica Acta.
- BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
- Šinko, G., et al. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules.
- D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules.
- Wang, P., et al. High-performance liquid chromatographic separation of imidazolinone herbicide enantiomers and their methyl derivatives on polysaccharide-coated chiral stationary phases. Journal of Chromatography A.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
- Miller, K. J., et al. High-performance liquid chromatographic resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) with four chiral reagents. Journal of Chromatography.
- ResearchGate. (2008). Chiral HPLC for efficient resolution of enantiomers.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A.
- Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules.
- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.
- ChiralTek. COSMOSIL CHiRAL Columns.
- Royal Society of Chemistry. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.
- Al-Ostath, A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie.
- Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science.
Sources
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
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Validation & Comparative
Comparative Guide: FTIR Characterization of C=S in 4-Ethyl-4-phenyl-2-imidazolidinethione
Executive Summary
Objective: This guide provides a technical framework for the spectroscopic identification of 4-Ethyl-4-phenyl-2-imidazolidinethione , focusing on the critical thiocarbonyl (C=S) absorption bands.
Context: In drug development—particularly for anticonvulsant scaffolds related to hydantoins and cyclic ureas—distinguishing between the thione (C=S) and oxo (C=O) analogues is a frequent analytical challenge. The conversion of a carbonyl to a thiocarbonyl group results in a dramatic shift in dipole moment, bond order, and vibrational frequency.
Core Value: This document moves beyond basic peak listing. It establishes a comparative identification protocol , contrasting the target compound against its oxygen-analogue (4-Ethyl-4-phenyl-2-imidazolidinone) to ensure zero false-positive identifications during synthesis or metabolite screening.
Scientific Principles: The Thioamide Resonance
To accurately interpret the FTIR spectrum of a cyclic thiourea like 4-Ethyl-4-phenyl-2-imidazolidinethione, one must understand why C=S bands are more complex than C=O bands.
Unlike the localized C=O stretching vibration (which appears as a distinct, intense band around 1700 cm⁻¹), the C=S vibration is highly coupled with C-N stretching and N-H bending modes. This phenomenon, known as vibrational coupling , distributes the C=S character across four distinct regions, termed the Thioamide Bands (I–IV) .
-
Electronic Effect: Sulfur is less electronegative than oxygen but has a larger atomic radius. This facilitates a strong resonance contribution where the C=S bond acquires significant single-bond character (C⁺-S⁻), lowering the force constant and shifting absorption to lower wavenumbers (fingerprint region).
-
Mass Effect: The heavier mass of sulfur (32 amu) vs. oxygen (16 amu) further drives the stretching frequency downward, often into the 600–1300 cm⁻¹ range.
Comparative Spectral Profiling
The following table contrasts the target Thione against its Oxo-analogue . Use this data to validate your product.
Table 1: Diagnostic FTIR Bands (Thione vs. Oxo)
| Vibrational Mode | Target: Thione (2-Imidazolidinethione) | Alternative: Oxo (2-Imidazolidinone) | Differentiation Logic |
| Carbonyl Stretch (C=O) | ABSENT | 1690 – 1740 cm⁻¹ (Strong, Sharp) | Primary Check: The presence of a strong band here indicates oxidation or incomplete synthesis. |
| Thioamide I / Amide I | 1500 – 1550 cm⁻¹ (Mixed C-N stretch + NH bend) | 1650 – 1700 cm⁻¹ (Amide I) | The Thioamide I band is significantly blue-shifted compared to pure C=S but red-shifted from Amide I. |
| Thioamide II | 1200 – 1300 cm⁻¹ (Strong, Mixed) | ~1550 cm⁻¹ (Amide II) | Thione shows complex coupling here; Oxo shows a distinct N-H deformation. |
| Thioamide III (C=S) | 1100 – 1200 cm⁻¹ (Distinctive) | Weak / Absent | Critical Marker: This region contains significant C=S stretching character coupled with ring vibrations. |
| Thioamide IV (C=S) | 600 – 800 cm⁻¹ (Medium-Weak) | Absent | Specificity Marker: Often considered the "purest" C=S breathing mode, though low intensity makes it hard to detect in dirty samples. |
| N-H Stretch | 3100 – 3400 cm⁻¹ (Broad) | 3100 – 3400 cm⁻¹ (Broad) | Less useful for differentiation as both compounds possess cyclic N-H groups. |
Note on "Fingerprinting": In 4,4-disubstituted systems (Ethyl/Phenyl), the steric bulk at position 4 may cause slight shifts (±10 cm⁻¹) in ring breathing modes compared to unsubstituted imidazolidinethione, but the Thioamide I and III patterns remain diagnostic.
Experimental Protocol: High-Fidelity Acquisition
To resolve the Thioamide IV band (low wavenumber) and avoid artifacts, follow this strict protocol.
Method A: ATR (Attenuated Total Reflectance) – Recommended for Speed
Warning: High-pressure contact with sulfur compounds can occasionally cause "fogging" on ZnSe crystals due to reaction. Diamond ATR is preferred.
-
Crystal Cleaning: Clean the diamond surface with isopropanol followed by a background scan (air).
-
Sample Deposition: Place ~5 mg of solid 4-Ethyl-4-phenyl-2-imidazolidinethione on the crystal.
-
Compression: Apply high pressure (clamp) to ensure intimate contact. Cyclic thioureas are often crystalline and hard; poor contact yields noisy spectra in the 2000–400 cm⁻¹ region.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
Range: 4000 – 400 cm⁻¹ (Crucial: ZnSe cuts off at 650 cm⁻¹, potentially missing Thioamide IV. Use Diamond/CsI if available).
-
Method B: KBr Pellet – Recommended for Resolution
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Note: Excessive grinding of thioureas can sometimes induce polymorphic transitions.
-
Pressing: Press at 10 tons for 2 minutes under vacuum to remove water (which interferes with N-H bands).
-
Validation: The pellet must be transparent. Cloudy pellets scatter light, distorting the baseline near 4000 cm⁻¹.
Decision Logic: Identification Workflow
The following diagram illustrates the logical pathway to confirm the C=S moiety and rule out the Oxo-contaminant.
Figure 1: Logical decision tree for distinguishing the target thione from its oxo-impurity.
Technical Analysis of "Thioamide" Bands
For researchers needing to defend their assignment in a publication, use the following detailed assignments based on general cyclic thiourea literature.
The "Breathing" Mode (Thioamide I)
In 4-Ethyl-4-phenyl-2-imidazolidinethione, the N-C=S system is rigidified by the ring. The Thioamide I band (approx. 1510–1550 cm⁻¹) is not a pure C=N stretch but a composite mode.
-
Significance: A shift in this band often correlates with hydrogen bonding strength. In solid state (KBr), intermolecular N-H...S hydrogen bonds will broaden this peak.
The "Sulfur" Fingerprint (Thioamide III & IV)
-
Thioamide III (~1200 cm⁻¹): This is the most reliable diagnostic region for this specific scaffold. It arises from a combination of C=S stretching and N-C-N stretching . It usually appears as a very strong, somewhat broad peak.
-
Thioamide IV (~700 cm⁻¹): This lower frequency band is primarily C=S stretching with some ring deformation. It is sensitive to the substitution at position 4 (Ethyl/Phenyl). The bulky phenyl group may introduce aromatic C-H out-of-plane bends (approx. 690-750 cm⁻¹) that overlap with Thioamide IV, requiring careful integration.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general thioamide band assignments).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for C=S vs C=O differentiation).
- Mohan, J. (2003). Organic Spectroscopy: Principles and Applications. Alpha Science International.
-
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
- Fleming, I., & Williams, D. H. (1980). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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A Comparative Guide to the Impurity Profiles of 4-Ethyl-4-phenyl-2-imidazolidinethione and Levamisole for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, a profound understanding of a drug substance's impurity profile is not merely a regulatory formality but a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, comparative analysis of the impurity profiles of 4-Ethyl-4-phenyl-2-imidazolidinethione, a representative thiohydantoin derivative, and Levamisole, a widely known anthelmintic agent. While Levamisole's impurities are well-documented, this guide extrapolates the potential impurity profile of 4-Ethyl-4-phenyl-2-imidazolidinethione based on established synthetic routes and the inherent chemistry of the thiohydantoin scaffold. This comparison will equip researchers and drug development professionals with the critical insights needed for robust analytical method development, risk assessment, and quality control.
Introduction: The Critical Role of Impurity Profiling
Impurities in a drug substance can originate from various sources, including the synthesis process (process-related impurities), degradation of the drug substance over time (degradation products), or the formulation process. These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety. Therefore, rigorous impurity profiling is mandated by regulatory bodies worldwide to ensure the quality and safety of pharmaceutical products.[1][2]
This guide will delve into the known and potential impurities of Levamisole and 4-Ethyl-4-phenyl-2-imidazolidinethione, respectively. By understanding the chemical nature of these impurities, scientists can develop targeted analytical strategies for their detection and control.
Levamisole: A Well-Characterized Impurity Profile
Levamisole, with its established history, has a well-documented impurity profile in various pharmacopoeias.[3] The impurities can be broadly categorized into those arising from its synthesis and those formed upon degradation.
Levamisole Synthesis and Process-Related Impurities
The synthesis of Levamisole typically involves the reaction of (S)-(-)-2-amino-1-phenylethanol with carbon disulfide, followed by cyclization. Potential impurities from this process include unreacted starting materials, intermediates, and by-products of side reactions. The European Pharmacopoeia lists several known impurities of Levamisole, which are critical for monitoring during quality control.[3]
Levamisole Degradation Pathways and Products
Levamisole is susceptible to degradation under various stress conditions, including elevated temperatures and aqueous environments.[4][5][6] Studies have shown that hydrolysis can lead to the opening of the imidazothiazole ring. Key degradation products include p-hydroxy-levamisole and aminorex.[7] The stability of Levamisole is also pH-dependent, with increased decomposition rates observed at neutral to alkaline pH.[6]
4-Ethyl-4-phenyl-2-imidazolidinethione: A Predictive Impurity Profile
Plausible Synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione and Predicted Process-Related Impurities
A common and efficient method for the synthesis of 5,5-disubstituted thiohydantoins is the Bucherer-Bergs reaction or a variation thereof.[10][11][12][13][14] This one-pot, multi-component reaction typically involves a ketone, a cyanide source (like potassium cyanide), and a source of ammonia and carbon dioxide (like ammonium carbonate), often with a thiourea derivative.
For 4-Ethyl-4-phenyl-2-imidazolidinethione, the starting ketone would be 2-phenyl-2-butanone.
Predicted Process-Related Impurities:
Based on this synthetic route, the following process-related impurities can be anticipated:
-
Unreacted Starting Materials: 2-phenyl-2-butanone, thiourea (or its derivative), and cyanide salts.
-
Intermediates: α-amino nitrile and cyanohydrin intermediates formed during the reaction.
-
By-products: Products from side reactions, such as the hydrolysis of the nitrile intermediate or self-condensation of the starting ketone.
Another plausible synthetic route is based on the principles of the Edman degradation, which involves the reaction of an α-amino acid with an isothiocyanate.[15][16][17][18][19]
Predicted Degradation Pathways of 4-Ethyl-4-phenyl-2-imidazolidinethione
Thiohydantoin rings are known to be susceptible to hydrolysis, particularly under alkaline conditions, which can lead to ring opening and the formation of thioureido-acids.[20][21] Acid-catalyzed hydrolysis is also possible, though often proceeds at a slower rate.[9]
Predicted Degradation Products:
-
Hydrolysis Product: The primary degradation product would likely be the corresponding N-(2-amino-2-phenylbutyl)thiourea, resulting from the cleavage of the imidazolidinethione ring.
-
Oxidative Degradation Products: The thio-carbonyl group could be susceptible to oxidation, potentially forming the corresponding hydantoin (oxo-analog) or other sulfur-containing oxidation products.
Comparative Summary of Impurity Profiles
The following table provides a comparative summary of the known impurities of Levamisole and the predicted impurities of 4-Ethyl-4-phenyl-2-imidazolidinethione.
| Feature | Levamisole | 4-Ethyl-4-phenyl-2-imidazolidinethione (Predicted) |
| Parent Structure | Imidazothiazole derivative | 2-Imidazolidinethione (Thiohydantoin) derivative |
| Known/Predicted Process-Related Impurities | - Unreacted starting materials- Synthetic intermediates- By-products from side reactions | - Unreacted 2-phenyl-2-butanone and thiourea- α-amino nitrile and cyanohydrin intermediates- Products of side reactions (e.g., hydrolysis of intermediates) |
| Known/Predicted Degradation Products | - p-hydroxy-levamisole- Aminorex- Products of hydrolytic ring opening | - N-(2-amino-2-phenylbutyl)thiourea (from hydrolysis)- Corresponding hydantoin (from oxidation)- Other oxidative degradation products |
| Key Degradation Pathway | Hydrolysis | Hydrolysis (especially under alkaline conditions), Oxidation |
Experimental Protocol: A Unified Approach to Impurity Profiling
To effectively compare the impurity profiles of Levamisole and 4-Ethyl-4-phenyl-2-imidazolidinethione, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the technique of choice for this purpose.[22][23][24][25][26]
Forced Degradation Study Protocol
To generate and identify potential degradation products, a forced degradation study should be performed on both compounds.[1][2][27][28]
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of Levamisole and 4-Ethyl-4-phenyl-2-imidazolidinethione in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the sample solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using the HPLC-MS method described below.
HPLC-MS Method for Impurity Profiling
-
Chromatographic System: A high-performance liquid chromatograph equipped with a diode array detector and coupled to a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure the separation of the parent drug from its impurities (e.g., starting with a low percentage of mobile phase B and gradually increasing it).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Monitor at a wavelength that provides good absorbance for both the parent compounds and their potential impurities (e.g., 220 nm and 254 nm).
-
MS: Use electrospray ionization (ESI) in positive ion mode. Acquire full scan data to detect all ions and tandem MS (MS/MS) data for structural elucidation of the impurities.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative impurity profiling of Levamisole and 4-Ethyl-4-phenyl-2-imidazolidinethione.
Caption: Workflow for Comparative Impurity Profiling.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of the known impurity profile of Levamisole with the predicted impurity profile of 4-Ethyl-4-phenyl-2-imidazolidinethione. While the impurities of Levamisole are well-established, the predictive approach for the thiohydantoin derivative, grounded in fundamental chemical principles, offers a robust starting point for analytical method development and risk assessment in the absence of direct experimental data.
The proposed unified HPLC-MS analytical workflow provides a practical framework for the simultaneous analysis of both compounds and their respective impurities. For researchers working with novel thiohydantoin derivatives, the principles outlined here for predicting impurities based on synthetic routes and inherent chemical stability are invaluable for proactive quality control and ensuring the development of safe and effective pharmaceuticals. Future work should focus on the experimental validation of the predicted impurity profile of 4-Ethyl-4-phenyl-2-imidazolidinethione through comprehensive forced degradation studies and the synthesis of potential impurity reference standards.
References
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Chang, J. Y. (1978). A novel Edman-type degradation: direct formation of the thiohydantion ring in alkaline solution by reaction of Edman-type reagents with N-monomethyl amino acids. FEBS Letters, 91(1), 63-68. [Link]
-
Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1979). The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. FEBS Letters, 97(1), 175-179. [Link]
-
Wikipedia contributors. (2023, December 2). Edman degradation. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
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Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved February 12, 2026, from [Link]
-
Dickinson, N. A., Hudson, H. E., & Taylor, P. J. (1971). Levamisole: its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C. The Analyst, 96(1140), 235–243. [Link]
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Chem-Station. (2016, February 21). Edman Degradation. Chem-Station International Edition. [Link]
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Wikipedia contributors. (2023, November 29). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
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Mezoughi, A. B., Al-Humaidi, J. Y., & Harrad, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-231. [Link]
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Mezoughi, A. B., Al-Humaidi, J. Y., & Harrad, A. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-231. [Link]
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Montagne, C., Shipman, M., & St-Cyr, D. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase. Tetrahedron Letters, 49(40), 5779-5781. [Link]
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McMurry, J. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. [Link]
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Leferink, P., Breeuwsma, N., Bugiani, M., & Heine, V. M. (2019). Levamisole and dexamisole and the main degradation products p-hydroxy-levamisole and aminorex. ResearchGate. [Link]
-
Dickinson, N. A., Hudson, H. E., & Taylor, P. J. (1971). Levamisole: its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C. The Analyst, 96(1140), 235–243. [Link]
-
Name Reactions. (n.d.). Bucherer-Bergs Reaction. In Name Reactions in Organic Chemistry. [Link]
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Li, Y., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods, 10(11), 2824. [Link]
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D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(12), 1045-1074. [Link]
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Trissel, L. A., & Zhang, Y. (2001). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. International Journal of Pharmaceutical Compounding, 5(5), 396-398. [Link]
-
Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307. [Link]
-
Wikipedia contributors. (2024, January 26). Levamisole. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
-
Li, Y., et al. (2022). Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(7), 924. [Link]
-
Li, Y., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. ResearchGate. [Link]
-
Stark, G. R. (1968). Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides. Biochemistry, 7(5), 1796-1807. [Link]
-
Fatima, A., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 15(1), 1-18. [Link]
-
Elhady, H. A., et al. (2020). Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. [Link]
-
Ravisankar, P., et al. (2015). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Journal of Chromatographic Science, 53(5), 723-729. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Al-Obaidi, A., & Al-Sammarrae, K. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(4), 279-289. [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Szakács, Z., et al. (2017). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 2(3), 335-342. [Link]
-
Sönnichsen, C. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Centers for Disease Control and Prevention. (2011). Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry. Laboratory Procedure Manual. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). LEVAMISOLE HYDROCHLORIDE FOR SYSTEM SUITABILITY CRS. CRS catalogue. Retrieved February 12, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2021, May). Control of impurities in substances for pharmaceutical use. [Link]
-
European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph 'Substances for pharmaceutical use' and individual substance monographs. [Link]
-
World Health Organization. (n.d.). Levamisole hydrochloride ICRS batch 1. [Link]
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Structural Elucidation of 4-Substituted Imidazolidine-2-thiones: A Comparative Guide to X-Ray Crystallographic Analysis
Executive Summary
The "Thione" Ambiguity: In medicinal chemistry, 4-substituted imidazolidine-2-thiones are critical scaffolds for dopamine
The Solution: While solution-state NMR often yields averaged signals due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) provides the definitive structural snapshot required for rational drug design. This guide compares the structural resolution of SC-XRD against spectroscopic alternatives and evaluates the physicochemical "performance" (stability and binding potential) of 4-substituted variants against their unsubstituted counterparts.
Part 1: Comparative Analysis
A. Methodological Comparison: Resolving the Tautomeric Debate
The primary challenge in characterizing imidazolidine-2-thiones is distinguishing between the thione (C=S) and thiol (C-SH) tautomers.
| Feature | X-Ray Crystallography (SC-XRD) | Solution State NMR ( | DFT Computational Modeling |
| Tautomer Identification | Definitive. Directly measures C=S bond length (~1.69 Å) vs. C-S (~1.75 Å). Locates H atoms on Nitrogen.[1] | Ambiguous. Rapid proton exchange often results in averaged signals. Solvent effects can shift equilibrium. | Theoretical. Predicts energy barriers but cannot confirm the actual solid-state polymorph. |
| Stereochemistry | Absolute. Determines absolute configuration ( | Relative. Requires derivatization or Mosher's acid analysis for absolute assignment. | N/A. Requires experimental input to validate. |
| Intermolecular Forces | Visualized. Maps Hydrogen bonding networks (N-H...S) and | Inferred. NOE signals give proximity but not precise geometry or bond angles. | Calculated. Good for gas-phase energy, often fails to account for crystal packing forces. |
Verdict: While NMR is faster for purity checks, SC-XRD is the only technique that validates the bioactive thione tautomer and the precise hydrogen-bonding "warhead" required for receptor docking.
B. Structural Performance: 4-Substituted vs. Unsubstituted
The addition of a substituent at the 4-position (e.g., phenyl, ethyl, or benzyl) significantly alters the physicochemical performance of the scaffold.
-
Ring Conformation & Bioavailability:
-
Unsubstituted: Generally planar or slight envelope. High conformational flexibility can lead to entropic penalties during protein binding.
-
4-Substituted: The substituent forces the ring into a specific twisted or envelope conformation . This "pre-organized" state often reduces the entropy cost of binding to enzymes, potentially increasing potency.
-
-
Crystal Packing & Solubility:
-
Unsubstituted: Forms tight, high-density packing networks via infinite N-H...S chains, often leading to lower solubility.
-
4-Substituted: The steric bulk breaks up infinite chains into discrete centrosymmetric dimers (
graph set). This disruption often improves solubility profiles, a critical parameter for drug development.
-
Part 2: Critical Data Dashboard
The following data summarizes average crystallographic parameters for 4-substituted imidazolidine-2-thiones derived from the Cambridge Structural Database (CSD) and recent literature.
Table 1: Key Geometric Parameters (X-Ray Data)
| Parameter | 4-Substituted (Average) | Unsubstituted (Reference) | Significance |
| C=S Bond Length | 1.68 – 1.71 Å | 1.69 Å | Indicates significant double-bond character (Thione form dominant). Single bond C-S is ~1.82 Å. |
| C-N Bond Length | 1.33 – 1.35 Å | 1.32 Å | Short bond indicates resonance delocalization (partial double bond), increasing ring stability. |
| N-C-N Bond Angle | 110.5° | 111.0° | Slight compression in substituted rings contributes to ring puckering. |
| H-Bond Distance (N-H...S) | 3.25 – 3.35 Å | 3.20 – 3.30 Å | Longer distances in substituted variants suggest weaker lattice energy and potentially better solubility. |
Part 3: Experimental Protocol
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural validation, highlighting the self-validating feedback loops.
Caption: Figure 1. Self-validating crystallographic workflow. Dashed red lines indicate critical failure points requiring protocol iteration.
Detailed Methodology
1. Synthesis (Pre-cursor)
-
Reaction: Condensation of chiral 1,2-diamines (e.g., L-phenylalanine derived diamine) with carbon disulfide (
) or phenyl isothiocyanate. -
Standard: Reflux in ethanol/water (1:1) for 4-6 hours. Yields typically >70%.[2][3]
2. Crystallization (The Critical Step)
Obtaining X-ray quality crystals is the bottleneck.
-
Method: Slow Evaporation.
-
Solvent System: Dissolve 50 mg of compound in 5 mL of Ethanol/DMSO (9:1) . The DMSO ensures solubility, while Ethanol acts as the volatile component.
-
Conditions: Place in a vibration-free environment at 4°C. Crystal growth typically occurs over 48-72 hours.
-
Why this works: 4-substituted variants often struggle to crystallize in pure non-polar solvents due to the polar thione group. The DMSO/Ethanol mix balances polarity.
3. Data Collection & Refinement
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using Paratone oil (cryoprotectant).
-
Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion (atomic displacement parameters) and improve resolution of the H-atoms on Nitrogen.
-
Refinement Target: Aim for an R-factor (
) < 5%. Locate N-H protons in the difference Fourier map to explicitly confirm the thione tautomer.
Part 4: Structural Interaction Mechanics
Understanding the intermolecular forces is vital for predicting how these molecules interact with biological targets.
Caption: Figure 2.[4][5] Structural logic flow. The stability of the Thione form drives dimer formation, which correlates with solubility and target binding efficacy.
Mechanism of Action
The X-ray data confirms that the Sulfur atom acts as a soft nucleophile. In biological systems (like dopamine
References
-
Structural Analysis of Thione Tautomers
- Title: Solid state NMR study of 1,3-imidazolidine-2-thione and some of its N-substituted deriv
- Source: Polyhedron / ResearchG
- Significance: Confirms the dominance of the thione form in solid state via chemical shift tensors, valid
-
Synthesis and Pharmacokinetics
- Title: Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and comput
- Source: PMC / NIH.
- Significance: Provides synthesis protocols and correlates structural features (LogP, TPSA) with bioavailability.
-
Hydrogen Bonding Patterns
-
Title: Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones.[6]
- Source: PMC / NIH.
- Significance: Details the N-H...S hydrogen bonding motifs (dimers vs. ribbons) characteristic of this compound class.
-
-
Crystallographic Data Standards
- Title: 2-Imidazolidinethione Standard Reference D
-
Source: NIST Chemistry WebBook.[7]
- Significance: Provides baseline spectral and structural data for the unsubstituted parent compound for comparison.
Sources
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- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. mdpi.com [mdpi.com]
- 6. Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Imidazolidinethione [webbook.nist.gov]
A Comparative Guide to Establishing Chromatographic Purity Standards for 4-Ethyl-4-phenyl-2-imidazolidinethione
This guide provides a comprehensive framework for establishing chromatographic purity standards for 4-Ethyl-4-phenyl-2-imidazolidinethione. As a molecule of interest within drug discovery and development, ensuring its purity is paramount for accurate biological assessment and regulatory compliance. This document moves beyond a simple recitation of protocols to offer a logical, science-first approach to method selection, development, and validation, grounded in internationally recognized standards. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for this application, providing the rationale behind experimental choices and supporting data.
The Imperative of Purity for Novel Chemical Entities
The imidazolidine-2-thione scaffold is a recurring motif in compounds with a wide range of biological activities.[1] The seemingly minor substitution of ethyl and phenyl groups at the 4-position creates a unique chemical entity whose pharmacological and toxicological profile is intrinsically linked to its purity. Unidentified impurities, arising from synthesis by-products or degradation, can confound research data and pose significant safety risks. Therefore, a robust, validated analytical method for purity determination is not merely a quality control check; it is a foundational component of the compound's entire development lifecycle. The principles for validating such analytical procedures are well-established by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4]
Strategic Workflow for Method Selection and Validation
The selection of an appropriate chromatographic technique is the most critical decision in developing a purity standard. The choice depends on the physicochemical properties of the analyte and its expected impurities. The following workflow illustrates a systematic approach to selecting and validating the optimal method.
Caption: A systematic workflow for analytical method development and validation.
Comparative Analysis of Chromatographic Techniques
Based on the structure of 4-Ethyl-4-phenyl-2-imidazolidinethione (C11H14N2S), which contains a phenyl chromophore and is a moderately polar, non-volatile solid, HPLC is the presumptive technique of choice. However, a comprehensive guide must consider all viable alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical impurity analysis due to its versatility, high resolution, and applicability to a wide range of compounds.[5][6] For the target analyte, a reversed-phase method is the logical starting point.
Rationale for HPLC:
-
Applicability: Ideal for non-volatile and thermally labile compounds, which is assumed for the target molecule.
-
Sensitivity & Specificity: The presence of the phenyl group suggests strong UV absorbance, allowing for sensitive detection with a Photodiode Array (PDA) detector. A PDA detector is crucial as it can provide spectral information to assess peak purity, a key aspect of method specificity.[7]
-
Versatility: A vast selection of column chemistries and mobile phases allows for fine-tuning separations of closely related impurities.[8][9]
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for the phenyl group, offering a good starting point for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification improves peak shape for the amine-like structure.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions. Rationale: A gradient is essential to elute potential impurities with a wide range of polarities and ensure the column is cleaned after each injection.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Temperature control ensures reproducible retention times.
-
Detection: PDA at 254 nm. Rationale: The phenyl ring provides a strong chromophore, making 254 nm a common and effective wavelength.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds.[11][12] While less likely to be the primary method for this analyte, it can serve as an excellent orthogonal technique, particularly for identifying volatile impurities like residual synthesis solvents.
Rationale for GC:
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency.[13]
-
Orthogonal Selectivity: The separation mechanism (volatility and polarity) is fundamentally different from HPLC, making it ideal for confirming purity and detecting impurities that might co-elute in an LC system.
-
Sensitive Detection: A Flame Ionization Detector (FID) provides near-universal detection for organic compounds with high sensitivity.
Experimental Protocol: GC-FID Method
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. Rationale: This program allows for the elution of any volatile solvents first, followed by a ramp to elute the main analyte and any higher-boiling impurities.
-
Injection: 1 µL, 20:1 split ratio.
-
-
Sample Preparation:
-
Dissolve the sample in Dichloromethane to a concentration of 1.0 mg/mL. Note: Derivatization may be required if the compound exhibits poor volatility or peak shape.
-
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method primarily used for qualitative analysis, such as reaction monitoring and purity screening.[14][15][16][17] While not suitable for precise quantification, it is an invaluable tool for a preliminary assessment of purity.
Rationale for TLC:
-
Speed and Simplicity: Provides results in minutes with minimal equipment.
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.
-
Visual Assessment: All non-volatile components of the sample mixture are visible on the plate, ensuring no impurities are missed because they are irreversibly adsorbed on an HPLC or GC column.
Experimental Protocol: TLC Method
-
Materials:
-
Silica gel 60 F254 TLC plates. Rationale: Silica gel is a polar stationary phase suitable for separating moderately polar compounds.
-
-
Procedure:
-
Spotting: Apply 1-2 µL of the 1.0 mg/mL sample solution (dissolved in Dichloromethane) to the baseline of the plate.
-
Mobile Phase: 70:30 Hexane:Ethyl Acetate. Rationale: This solvent system offers a good balance of polarity to achieve separation. The ratio should be optimized to achieve an Rf value for the main spot of ~0.3-0.4.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to travel approximately 80% of the plate height.
-
Visualization: View the dried plate under UV light at 254 nm. A pure compound should ideally show a single spot.
-
Method Validation: Ensuring Trustworthiness
A developed method is only useful if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[18] The validation parameters are defined by the ICH Q2(R1) guideline and must be assessed for the chosen primary quantitative method (e.g., HPLC).[3][4]
| Validation Parameter | Purpose | Typical Acceptance Criteria for an HPLC Purity Method |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components. | Peak purity analysis (e.g., using a PDA detector) should pass. Resolution between the main peak and the closest impurity should be >1.5.[8] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a series of at least 5 concentrations. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For impurity testing, typically from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked known impurities should be within 90.0% - 110.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts on different days. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Typically a signal-to-noise ratio of 10:1; precision (RSD) at this level should be ≤ 10%. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH, mobile phase composition, and temperature are varied slightly.[10] |
Performance Comparison and Final Recommendation
The choice of a final, validated method for routine purity testing depends on a direct comparison of their performance characteristics.
| Performance Metric | HPLC-UV | GC-FID | TLC |
| Quantitative Precision | High (RSD < 2%) | High (RSD < 2%) | Low (Semi-quantitative at best) |
| Specificity | Very High (with PDA) | High | Moderate |
| Sensitivity (LOQ) | Very High (~0.01-0.05%) | High (~0.05%) | Low (~0.5-1%) |
| Throughput | Moderate | Moderate | High |
| Development Complexity | Moderate to High | Moderate | Low |
| Primary Application | Recommended Primary Method for purity assay and impurity profiling. | Excellent Orthogonal Method for confirmation and volatile impurity analysis. | Rapid Screening Tool for reaction monitoring and initial purity checks. |
Conclusion
For establishing the chromatographic purity of 4-Ethyl-4-phenyl-2-imidazolidinethione, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the authoritative standard. Its superior applicability to non-volatile analytes, combined with the high specificity afforded by a PDA detector, makes it the most reliable choice for accurate quantification of impurities. A Gas Chromatography (GC) method should be developed as an orthogonal technique to provide a comprehensive purity profile and analyze for volatile contaminants. Finally, Thin-Layer Chromatography (TLC) serves as an indispensable, rapid screening tool during the synthesis and purification stages. Adherence to the validation principles outlined in ICH Q2(R1) and the general chromatographic standards from the USP and EP is mandatory to ensure the data is scientifically sound and suitable for regulatory scrutiny.[13][19][20]
References
- Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis.
- uspbpep.com. (n.d.). General Chapters: <621> CHROMATOGRAPHY.
- Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
- SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Unknown. (n.d.). Thin Layer Chromatography (TLC).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Unknown. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry.
- ICH. (n.d.). Quality Guidelines.
- Unknown. (n.d.). Pharmaceutical Applications of Gas Chromatography. Scientific Research Publishing.
- Unknown. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC.
- Prewel Labs. (2024, January 19). Usage Of Gas Chromatography In Pharma And Medical Device Testing.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Wikipedia. (n.d.). Thin-layer chromatography.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- USP. (2023, November 1). USP-NF <621> Chromatography.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Unknown. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
- Unknown. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Unknown. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Unknown. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International.
- Phenomenex. (2017, September 13). Update: European Pharmacopeia EP 2.2.46.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- uspbpep.com. (n.d.). 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES.
- uspbpep.com. (n.d.). 2.2.46. Chromatographic separation techniques.
- ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques.
- Unknown. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International.
- Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography.
- Chromatography Forum. (2006, August 2). Purity of Standards.
- Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).
- Element Lab Solutions. (n.d.). Peak Purity Analysis.
- PMC. (n.d.). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.
- US EPA. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- - Substance Details - SRS.
- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
- Sigma-Aldrich. (n.d.). 2-Imidazolidinethione PESTANAL®, analytical standard.
- PubChem. (n.d.). 4-Phenylimidazolidin-2-one | C9H10N2O | CID 322644.
- PubChem. (n.d.). 5-Ethyl-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazolidine-3-thione.
- Sigma-Aldrich. (n.d.). 4-ETHYL-4-PHENYL-2-IMIDAZOLIDINONE AldrichCPR.
- Dialnet. (n.d.). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE.
Sources
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 14. Home Page [chem.ualberta.ca]
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- 16. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. uni-onward.com.tw [uni-onward.com.tw]
- 20. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Safety Operating Guide
Operational Guide: Disposal & Handling of 4-Ethyl-4-phenyl-2-imidazolidinethione
[1]
Executive Safety Summary & Hazard Profiling
Status: High-Priority Hazardous Waste Primary Hazard Class: Thioamide/Thiourea Derivative Target Organs: Thyroid, Liver, Reproductive System[1]
4-Ethyl-4-phenyl-2-imidazolidinethione is a sulfur-containing heterocyclic compound.[1] Structurally, it is the 2-thione analog of the anticonvulsant Ethotoin or a regioisomer of 5-Ethyl-5-phenyl-2-thiohydantoin.[1]
Research professionals must handle this compound with the assumption that it possesses the toxicological profile of its parent class, 2-Imidazolidinethiones (e.g., Ethylenethiourea, RCRA Waste Code U116).[1] These compounds are potent goitrogens (thyroid toxins) and suspected carcinogens due to their ability to inhibit thyroid peroxidase and interfere with iodine uptake.
Critical Chemical Incompatibilities[1]
-
Strong Oxidizers: Reaction with hypochlorites (bleach), peroxides, or nitric acid can be violently exothermic and generate toxic sulfur oxide (SOx) gases.
-
Acids: Contact with strong acids may release hydrogen sulfide (
) or other toxic vapors depending on the stability of the imidazolidine ring.
Waste Characterization & Coding
Before disposal, the material must be characterized to ensure compliance with local and federal regulations (RCRA in the US).
| Parameter | Specification |
| Chemical Structure | Cyclic thiourea (Imidazolidine-2-thione core) |
| RCRA Status | Presumed U-Listed (U116 Analog) .[1] While this specific alkyl-substituted isomer may not have a unique CAS listed, it should be managed as U116 (Ethylenethiourea) or D003 (Reactive) depending on jurisdiction and purity.[1] |
| Waste Stream Type | Toxic / Non-Halogenated Organic / Sulfur-Bearing |
| Recommended Disposal | High-temperature Incineration with Scrubber (Rotary Kiln) |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Objective: Containment of dust and prevention of environmental leaching.
-
Primary Containment: Transfer the solid substance into a wide-mouth, high-density polyethylene (HDPE) jar. Do not use metal containers due to potential sulfur corrosion.
-
Solvent Wetting (Optional but Recommended): If the powder is fine and prone to static dispersion, add a small volume of inert mineral oil to suppress dust.
-
Secondary Containment: Place the HDPE jar inside a 6-mil clear plastic hazardous waste bag. Seal with a zip tie or tape (Gooseneck seal).
-
Labeling: Affix a hazardous waste label reading:
Protocol B: Liquid Waste (Solutions/Mother Liquors)
Objective: Segregation from incompatible streams.
-
Segregation: Ensure the waste container is strictly segregated from:
-
Oxidizing acids (Nitric, Perchloric).
-
Bleach (Sodium Hypochlorite).
-
-
Container Selection: Use an amber glass or HDPE carboy.
-
pH Adjustment: Ensure the solution is Neutral (pH 6-8).
-
Reasoning: Acidic conditions can degrade the thione moiety into toxic byproducts; alkaline conditions (pH > 10) can induce hydrolysis but may complicate incineration acceptance.
-
-
Labeling: Mark as "Non-Halogenated Organic Solvent with Sulfur Contaminants."
Protocol C: Decontamination of Glassware
Warning: Do not use Bleach (Hypochlorite) as the primary step.
-
Solvent Rinse: Triple rinse glassware with a suitable solvent (e.g., Ethanol or Acetone) to solubilize residues. Collect rinsate into the Liquid Waste stream (Protocol B).
-
Base Bath: Immerse glassware in a base bath (Isopropanol/KOH) for 24 hours to hydrolyze trace residues.
-
Final Wash: Wash with standard laboratory detergent and water.
Waste Stream Decision Logic
The following diagram illustrates the decision matrix for handling this compound, ensuring segregation from oxidizers.
Figure 1: Operational workflow for segregating and packaging imidazolidinethione waste streams to prevent accidental oxidative reactions.
Emergency Contingencies
Spill Management
-
Evacuate: Clear the immediate area. Thione dusts are potential respiratory sensitizers.
-
PPE: Don Nitrile gloves (double gloved), lab coat, and a P100 respirator (if powder is dispersed).
-
Neutralization (Spill Only):
-
Cover the spill with a 1:1 mixture of Soda Ash and Clay absorbent .
-
Note: Avoid using oxidizers for cleanup on the open bench.
-
-
Collection: Scoop into a disposable container. Do not dry sweep (creates dust).[3][4]
Exposure Response[3][5][6][7][8]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it may increase transdermal absorption of the lipophilic ethyl/phenyl groups.
-
Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary irritation.
References
-
U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (40 CFR Part 261).[5] RCRA Regulations.[6] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2024). 2-Imidazolidinethione (Ethylenethiourea) Compound Summary. National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
